Product packaging for Ethylideneamino benzoate(Cat. No.:)

Ethylideneamino benzoate

Cat. No.: B15145688
M. Wt: 163.17 g/mol
InChI Key: UAWDHTVMNWGIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylideneamino benzoates are a class of research chemical that feature a Schiff base structure, characterized by an ethylideneamino group attached to a benzoate ester. These compounds are of significant interest in organic synthesis and materials science research. Compounds within this class, such as Methyl 2-(ethylideneamino)benzoate (CAS# 68556-21-8), are analyzed using reverse-phase (RP) HPLC methods, demonstrating their applicability in pharmacokinetic and analytical development studies . The closely related ortho-aminobenzoates (anthranilates) are recognized for their role in photochemistry, serving as UVA filters with distinct absorption and fluorescence properties . The inherent Schiff base structure makes these compounds valuable building blocks for generating more complex molecules and studying imine chemistry. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B15145688 Ethylideneamino benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(ethylideneamino) benzoate

InChI

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3

InChI Key

UAWDHTVMNWGIKU-UHFFFAOYSA-N

Canonical SMILES

CC=NOC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethylideneamino benzoate, a Schiff base with potential applications in pharmaceutical and materials science. This document details the synthetic route via acid-catalyzed condensation, provides established experimental protocols, and summarizes key characterization data.

Synthesis of this compound

The synthesis of this compound, a Schiff base, is typically achieved through the condensation reaction of an aminobenzoate ester with acetaldehyde. This reaction is generally acid-catalyzed and results in the formation of a carbon-nitrogen double bond (imine). The general reaction scheme is presented below.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Ethyl_Aminobenzoate Ethyl Aminobenzoate Catalyst + Acid Catalyst (e.g., Glacial Acetic Acid) Ethyl_Aminobenzoate->Catalyst Acetaldehyde Acetaldehyde Acetaldehyde->Catalyst Ethylideneamino_Benzoate This compound Water + H2O Ethylideneamino_Benzoate->Water Catalyst->Ethylideneamino_Benzoate Reflux

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-Ethylideneamino Benzoate

This protocol is adapted from established methods for Schiff base synthesis from aminobenzoates.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the solution.

  • To this stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a representative this compound, methyl 2-(ethylideneamino)benzoate.[1][2]

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 68556-21-8
IUPAC Name methyl 2-(ethylideneamino)benzoate
Spectroscopic Data

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is crucial for identifying the formation of the imine bond.

Functional GroupExpected Wavenumber (cm⁻¹)
C=N (Imine) Stretch1650 - 1690
C=O (Ester) Stretch1700 - 1730
C-O (Ester) Stretch1250 - 1300
Aromatic C=C Stretch1450 - 1600
C-H (Aliphatic) Stretch2850 - 3000
C-H (Aromatic) Stretch3000 - 3100

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-CH=N- (Imine)8.0 - 8.5Quartet
Aromatic Protons7.0 - 8.0Multiplets
-O-CH₂- (Ethyl Ester)4.1 - 4.4Quartet
=N-CH₃ (Ethylidene)2.0 - 2.3Doublet
-CH₃ (Ethyl Ester)1.2 - 1.5Triplet

¹³C NMR Spectroscopy (Expected Chemical Shifts)

CarbonExpected Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
C=N (Imine)160 - 170
Aromatic Carbons120 - 150
-O-CH₂- (Ethyl Ester)60 - 65
=N-CH₃ (Ethylidene)15 - 20
-CH₃ (Ethyl Ester)10 - 15

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Ethyl Aminobenzoate in Ethanol B Add Acetaldehyde and Acid Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Precipitate C->D E Filter and Wash Product D->E F Dry Purified Product E->F G Physicochemical Analysis (Melting Point, etc.) F->G Characterize H FTIR Spectroscopy F->H Characterize I NMR Spectroscopy (¹H and ¹³C) F->I Characterize J Purity Analysis (e.g., HPLC) F->J Characterize

Caption: Experimental workflow for synthesis and characterization.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental conditions and available instrumentation.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethylideneamino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylideneamino benzoate derivatives, a class of Schiff bases, have demonstrated promising biological activities, particularly as antimicrobial agents. This technical guide synthesizes the current understanding and proposes a putative mechanism of action for these compounds, drawing parallels from related benzoate and Schiff base derivatives. The core hypothesis centers on a multi-targeted approach involving disruption of cellular respiration and inhibition of key enzymes essential for pathogen survival. This document provides a comprehensive overview of the likely signaling pathways, detailed experimental protocols for mechanism elucidation, and quantitative data from related studies to guide future research and drug development efforts in this area.

Introduction

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The –HC=N– linkage is considered crucial for their biological effects. This compound derivatives, which incorporate this key functional group, have emerged as a subject of interest in the development of new therapeutic agents. While direct and extensive research on the specific mechanism of action of this compound derivatives is nascent, studies on analogous compounds provide a solid foundation for postulating their mode of action. This guide will explore these potential mechanisms in detail.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on the established activities of benzoate derivatives and other Schiff bases, we propose that this compound derivatives exert their antimicrobial effects through a dual mechanism involving:

  • Disruption of Cellular Energy Metabolism: Interference with the electron transport chain and inhibition of key metabolic enzymes.

  • Inhibition of Essential Biosynthetic Pathways: Targeting enzymes crucial for DNA replication and folate synthesis.

Disruption of Cellular Energy Metabolism

One of the primary proposed mechanisms is the disruption of the pathogen's energy production machinery. This can occur at two key levels:

  • Inhibition of Glycolysis: Similar to the action of benzoates, these derivatives may lower the intracellular pH of microbial cells. This acidification can lead to the inhibition of key glycolytic enzymes, such as phosphofructokinase. The inhibition of this enzyme would halt the glycolytic pathway, leading to a significant decrease in ATP production and ultimately causing cell death.[1][2]

  • Interference with the Electron Transport Chain: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting the flow of electrons in the electron transport chain. This would uncouple oxidative phosphorylation, further depleting the cell's ATP supply.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Derivative_ext Ethylideneamino Benzoate Derivative Derivative_int Ethylideneamino Benzoate Derivative Derivative_ext->Derivative_int Passive Diffusion Membrane Lipid Bilayer H_ion H+ Derivative_int->H_ion Proton Release pH_drop Intracellular pH Decrease H_ion->pH_drop PFK Phosphofructokinase pH_drop->PFK Inhibits Glycolysis Glycolysis PFK->Glycolysis Blocks ATP_prod ATP Production Glycolysis->ATP_prod Leads to Cell_Death Cell Death ATP_prod->Cell_Death Depletion leads to

Caption: Proposed mechanism of glycolysis inhibition by this compound derivatives.

Inhibition of Essential Biosynthetic Pathways

The second proposed prong of action involves the targeted inhibition of enzymes that are critical for the synthesis of essential macromolecules.

  • DNA Gyrase and Topoisomerase Inhibition: Many antimicrobial agents function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, recombination, and repair. The planar aromatic structures within this compound derivatives may allow them to bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to cytotoxic double-strand breaks.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and certain amino acids. Inhibition of DHFR would starve the cell of these essential building blocks, thereby halting growth and replication.[3][4][5][6]

Target_Validation_Workflow Start Start: Active Ethylideneamino Benzoate Derivative Library_Screen Enzyme Inhibition Assays (DNA Gyrase, Topoisomerase, DHFR) Start->Library_Screen Hit_Identified Identify Putative Enzyme Target(s) Library_Screen->Hit_Identified Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) Hit_Identified->Kinetics Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Hit_Identified->Binding_Assay Docking Molecular Docking Studies Hit_Identified->Docking Cell_Based Cell-based Assays (e.g., membrane permeabilization) Hit_Identified->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR Binding_Assay->SAR Docking->SAR Conclusion Elucidate Mechanism of Action SAR->Conclusion Cell_Based->Conclusion

Caption: A logical workflow for the identification and validation of enzyme targets.

Quantitative Data Summary

While specific quantitative data for this compound derivatives is limited in the public domain, the following table summarizes relevant data from studies on a representative Schiff base and related benzoate compounds to provide a comparative baseline for future studies.

Compound/ClassTarget Organism/EnzymeActivity MetricValueReference
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoateEnterobacter sp.Zone of Inhibition (1000 µg/mL)13 mm(Chan et al., 2013)
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoateBacillus subtilisZone of Inhibition (1000 µg/mL)10 mm(Chan et al., 2013)
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoateFusarium oxysporum f. sp. cubenseZone of Inhibition (1000 µg/mL)18 mm(Chan et al., 2013)
BenzoateSaccharomyces cerevisiae (Phosphofructokinase)InhibitionpH-dependent[1][2]
Various Schiff BasesVarious BacteriaMICVaries widely based on structure(General Literature)

Detailed Experimental Protocols

To investigate the proposed mechanisms of action for this compound derivatives, the following detailed experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the derivatives against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase in appropriate broth medium. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Plate aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Enzyme Inhibition Assays

Objective: To determine if the derivatives inhibit the activity of purified target enzymes (e.g., DNA gyrase, DHFR).

Methodology: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (solvent vehicle).

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Analysis: Quantify the amount of supercoiled DNA in each lane. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Methodology: Dihydrofolate Reductase (DHFR) Spectrophotometric Assay

  • Reaction Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.

  • Reaction Mixture: Prepare a reaction mixture containing purified DHFR, dihydrofolate, and NADPH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative. Include a positive control (e.g., methotrexate) and a negative control.

  • Kinetic Measurement: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC₅₀ value and perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Cell Membrane Integrity Assay

Objective: To assess if the derivatives disrupt the integrity of the microbial cell membrane.

Methodology: Propidium Iodide (PI) Uptake Assay

  • Cell Preparation: Grow microbial cells to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer.

  • Treatment: Treat the cell suspension with different concentrations of the this compound derivative. Include a positive control that damages the membrane (e.g., polymyxin B) and a negative control.

  • PI Staining: Add propidium iodide to the cell suspensions and incubate in the dark.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates PI uptake by cells with compromised membranes.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives likely employ a multi-targeted mechanism of action against microbial pathogens, primarily through the disruption of cellular energy metabolism and the inhibition of essential biosynthetic enzymes. The proposed signaling pathways and experimental workflows in this guide provide a robust framework for the systematic elucidation of their precise molecular interactions. Future research should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships, conducting detailed enzyme kinetic and biophysical binding studies to confirm target engagement, and utilizing molecular docking and simulation to visualize and understand the binding modes at the atomic level. Such a comprehensive approach will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

Spectroscopic Analysis of Ethylideneamino Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize ethylideneamino benzoate, a Schiff base of interest in various chemical and pharmaceutical research fields. The guide details the expected spectral data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and workflow visualizations are provided to assist researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic azomethine proton (-N=CH-) signal is a key diagnostic peak for Schiff bases.[1][2]

Data Presentation: ¹H NMR of this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.20Quartet~4.8 HzImine proton (-N=CH-)
~8.05Doublet~8.5 Hz2 x Aromatic protons (ortho to -COOEt)
~7.15Doublet~8.5 Hz2 x Aromatic protons (ortho to -N=CH)
~4.38Quartet~7.1 HzMethylene protons (-OCH₂CH₃)[3]
~2.10Doublet~4.8 HzMethyl protons (-CH=CH₃)
~1.40Triplet~7.1 HzMethyl protons (-OCH₂CH₃)[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the synthesized this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition: Record the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[4][6] Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Workflow Visualization: ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Acquire FID Data E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Peaks H->I J Structure Elucidation I->J

Workflow for ¹H NMR Spectroscopic Analysis.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals include the imine carbon, the ester carbonyl carbon, and the aromatic carbons.

Data Presentation: ¹³C NMR of this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmAssignment
~166.0Ester Carbonyl Carbon (-COO-)
~163.5Imine Carbon (-N=CH-)[1]
~152.0Aromatic Carbon (C-N)
~131.0Aromatic Carbon (C-COO)
~130.52 x Aromatic Carbons (CH, ortho to -COOEt)
~120.02 x Aromatic Carbons (CH, ortho to -N=CH)
~61.0Methylene Carbon (-OCH₂CH₃)
~18.5Methyl Carbon (-CH=CH₃)
~14.5Methyl Carbon (-OCH₂CH₃)

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is analogous to that for ¹H NMR, using the same sample preparation and instrumentation. Data acquisition will require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum, resulting in single lines for each chemically distinct carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Presentation: FT-IR of this compound

Sample Preparation: KBr Pellet

Wavenumber (ṽ) cm⁻¹IntensityAssignment
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1715StrongC=O Stretch (Ester)[7]
~1620StrongC=N Stretch (Imine/Azomethine)[8]
~1600, ~1580Strong-MediumC=C Stretch (Aromatic Ring)[9]
~1270StrongC-O Stretch (Ester)
~1100StrongC-N Stretch

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry potassium bromide (KBr) powder.[10]

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.[11]

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.[10] The typical scanning range is 4000-400 cm⁻¹.[12]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow Visualization: FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Mix 1 mg Sample with 100 mg KBr B Grind Mixture in Mortar A->B C Press Mixture into a Pellet B->C E Place Pellet in Spectrometer C->E D Record Background Spectrum D->E F Record Sample Spectrum (4000-400 cm-1) E->F G Identify Absorption Peaks F->G H Assign Peaks to Functional Groups G->H I Confirm Molecular Structure H->I

Workflow for FT-IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system involving the benzene ring and the imine group gives rise to characteristic absorptions.

Data Presentation: UV-Vis of this compound

Solvent: Ethanol or Methanol

λₘₐₓ (nm)Molar Absorptivity (ε) L mol⁻¹ cm⁻¹Electronic Transition
~230Highπ → π* (Benzene Ring)[13]
~320Moderaten → π* (Imine Group, -C=N-)[13][14]

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent such as ethanol or methanol.[13] Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[5]

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back into the sample beam path.

  • Spectrum Acquisition: Scan the sample across the appropriate wavelength range (e.g., 200-800 nm) to record the absorbance spectrum.[14]

  • Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if necessary, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε). Assign the absorption bands to their corresponding electronic transitions.

Workflow Visualization: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Stock Solution (Known Conc.) B Perform Serial Dilutions A->B C Transfer to Quartz Cuvette B->C E Place Sample Cuvette in Holder C->E D Set Spectrophotometer Baseline (Solvent) D->E F Record Absorbance Spectrum (200-800 nm) E->F G Identify λmax Peaks F->G H Assign Electronic Transitions G->H I Quantitative Analysis (Beer's Law) G->I

Workflow for UV-Vis Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of Ethylideneamino Benzoate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylideneamino Benzoate

This compound is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (imine functionality). These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of this compound, it is presumably synthesized from the reaction of acetaldehyde with an aminobenzoate ester (e.g., ethyl aminobenzoate). The physicochemical properties of Schiff bases, including their solubility and stability, are highly dependent on their specific molecular structure and the nature of the surrounding medium.

Predicted Solubility Profile

The solubility of a compound is influenced by factors such as polarity, molecular weight, and the potential for hydrogen bonding with the solvent. Based on the general characteristics of Schiff bases derived from aminobenzoates, the following solubility profile for this compound can be anticipated.

Qualitative Solubility Predictions:

Schiff bases are often soluble in polar organic solvents and less soluble in non-polar solvents. This is attributed to the polar nature of the imine group and the ester functionality.

  • High Solubility Expected in:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile

    • Chloroform

  • Low to Insoluble Expected in:

    • Water (sparingly soluble at best, due to the hydrophobic benzene ring and ethyl group)

    • Hexane

    • Toluene

    • Diethyl ether

It is important to note that the position of the ethylideneamino group on the benzoate ring (ortho, meta, or para) will influence its polarity and packing in the solid state, thereby affecting its solubility.

Quantitative Solubility Data:

As no specific quantitative data for this compound was found, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (g/L)Solubility (mol/L)Method of Determination
WaterGravimetric/UV-Vis
EthanolGravimetric/UV-Vis
MethanolGravimetric/UV-Vis
AcetoneGravimetric/UV-Vis
AcetonitrileGravimetric/UV-Vis
ChloroformGravimetric/UV-Vis
DMSOGravimetric/UV-Vis
DMFGravimetric/UV-Vis
HexaneGravimetric/UV-Vis
TolueneGravimetric/UV-Vis

Predicted Stability Profile

The stability of this compound will be primarily influenced by the reactivity of the imine (Schiff base) and ester functional groups.

  • Hydrolytic Instability: The imine bond is susceptible to hydrolysis, which is the primary degradation pathway for Schiff bases. This reaction is reversible and is typically catalyzed by acid[1][2][3][4]. The hydrolysis of this compound would yield acetaldehyde and the corresponding aminobenzoate ester. The rate of hydrolysis is pH-dependent, with the highest rates often observed in acidic conditions (around pH 4-5)[2]. Under neutral and basic conditions, the rate of hydrolysis is generally slower.

  • Thermal Stability: Schiff bases can exhibit moderate thermal stability. Some related compounds are reported to be stable at temperatures up to 50-70°C[5]. However, elevated temperatures can accelerate degradation, particularly in the presence of moisture or reactive species.

  • Photostability: Aromatic compounds and molecules with double bonds can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light to minimize this risk.

Quantitative Stability Data:

The following table is a template for recording the results of stability studies. The half-life (t½) in various buffer solutions at a controlled temperature (e.g., 37°C) is a key parameter.

Table 2: Hydrolytic Stability of this compound at 37°C

Solvent/Buffer (pH)Half-life (t½) in hoursDegradation Rate Constant (k)Analytical Method
0.1 M HCl (pH 1)HPLC/LC-MS
Acetate Buffer (pH 4)HPLC/LC-MS
Phosphate Buffer (pH 7.4)HPLC/LC-MS
Glycine Buffer (pH 9)HPLC/LC-MS
EthanolHPLC/LC-MS
DMSOHPLC/LC-MS

Experimental Protocols

Determination of Aqueous and Solvent Solubility

This protocol outlines a general method for determining the solubility of an organic compound.

Principle: A saturated solution of the compound is prepared in the solvent of interest. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a constant temperature bath on a shaker or rotator.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Centrifuge the vial to ensure complete separation of the solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated UV-Vis or HPLC method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G A Add excess compound to solvent in vial B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate solid B->C D Withdraw known volume of supernatant C->D E Dilute supernatant D->E F Quantify concentration (UV-Vis or HPLC) E->F G Calculate solubility F->G

Caption: Experimental workflow for determining solubility.

Assessment of Chemical Stability (Hydrolysis)

This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.

Principle: The compound is incubated in buffer solutions of varying pH at a constant temperature. Aliquots are withdrawn at different time points and analyzed to determine the remaining concentration of the parent compound over time.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 1, 4, 7.4, 9)

  • Constant temperature incubator (e.g., 37°C)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Add a small volume of the stock solution to each of the buffer solutions to achieve the desired starting concentration (e.g., 10 µM).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction if necessary (e.g., by adding a neutralizing agent or by dilution in the mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare stock solution B Spike into buffer solutions (various pH) A->B C Incubate at constant temperature B->C D Withdraw aliquots at time intervals C->D E Quench reaction D->E F Analyze by HPLC/LC-MS E->F G Determine concentration of parent compound F->G H Plot ln(Conc) vs. Time G->H I Calculate rate constant (k) and half-life (t½) H->I

Caption: Workflow for assessing chemical stability.

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous environments is expected to be hydrolysis of the imine bond.

G cluster_reactants Reactants cluster_products Products EB This compound AA Acetaldehyde EB->AA Hydrolysis (H⁺ catalyst) EAB Ethyl Aminobenzoate EB->EAB Hydrolysis (H⁺ catalyst) H2O Water (H₂O)

Caption: Predicted hydrolysis pathway of this compound.

Conclusion

While specific data for this compound is scarce, a systematic approach based on the known chemistry of Schiff bases and benzoate esters allows for the prediction of its solubility and stability characteristics. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. The provided templates for data presentation and the visualized workflows are intended to facilitate a structured and comprehensive investigation into the physicochemical properties of this compound, which is essential for its potential applications in drug development and other scientific fields.

References

theoretical and computational studies of ethylideneamino benzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of Ethylideneamino Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound and its derivatives. It covers the synthesis, spectroscopic characterization, and in-silico analysis of this class of compounds, with a focus on providing detailed experimental and computational protocols for researchers in the field of drug discovery and materials science.

The synthesis of this compound derivatives, which are a class of Schiff bases, is typically achieved through a condensation reaction. A common method involves the acid-catalyzed reaction of an appropriate aniline, such as ethyl-4-aminobenzoate, with a ketone or aldehyde.[1]

General Synthesis Protocol

A representative synthesis protocol involves the reaction of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution, catalyzed by an acid.[1] Similarly, other derivatives can be synthesized by reacting p-dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing the mixture for a couple of hours.[2]

Experimental Workflow for Synthesis

Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification aniline Ethyl-4-aminobenzoate Solution mix Mix Reactants with Acid Catalyst aniline->mix carbonyl Aldehyde/Ketone Solution carbonyl->mix reflux Reflux the Mixture mix->reflux filter Filter the Precipitate reflux->filter wash Wash with Solvent filter->wash dry Dry the Product wash->dry product Final Product dry->product DFT Calculation Workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311G**) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop spect_sim Spectra Simulation (IR, UV-Vis) freq_calc->spect_sim end Analyzed Properties electronic_prop->end spect_sim->end Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare Protein (Remove water, add hydrogens) grid_gen Grid Generation around Active Site protein_prep->grid_gen ligand_prep Prepare Ligand (Optimize geometry) run_docking Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->run_docking grid_gen->run_docking analyze_poses Analyze Binding Poses and Scores run_docking->analyze_poses visualize Visualize Protein-Ligand Interactions analyze_poses->visualize

References

The Potent Biological Activities of Ethylideneamino Benzoate Schiff Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylideneamino benzoate Schiff bases, a class of organic compounds characterized by the presence of an imine or azomethine group (-C=N-), have garnered significant attention in medicinal chemistry. Their versatile structure allows for a wide range of biological activities, making them promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, and biological evaluation of this compound Schiff bases, with a focus on their antimicrobial, antioxidant, and anticancer properties.

Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is typically achieved through a condensation reaction between an ethylideneamine derivative and a substituted benzoic acid. The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

A general workflow for the synthesis and subsequent biological evaluation is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Ethylideneamine derivative, Substituted Benzoic Acid) reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization schiff_base This compound Schiff Base characterization->schiff_base antimicrobial Antimicrobial Activity schiff_base->antimicrobial antioxidant Antioxidant Activity schiff_base->antioxidant anticancer Anticancer Activity schiff_base->anticancer

Caption: General workflow for the synthesis and biological evaluation of this compound Schiff bases.

Antimicrobial Activity

This compound Schiff bases have demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or disrupt cellular enzymatic activity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
E4ABEnterobacter10 (at 1000 µg/mL)Not Reported[1]
E4ABBacillus subtilis8 (at 1000 µg/mL)Not Reported[1]
E4ABFusarium oxysporum f. sp. cubense12 (at 1000 µg/mL)Not Reported[1]

Note: The provided data is for (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB), a structurally related Schiff base, as comprehensive data specifically for ethylideneamino benzoates is limited in the reviewed literature.[1]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

G cluster_workflow Agar Well Diffusion Assay Workflow start Prepare sterile nutrient agar plates inoculate Inoculate plates with microbial culture start->inoculate wells Create wells in the agar inoculate->wells add_compounds Add Schiff base solutions to wells wells->add_compounds incubate Incubate plates at 37°C for 24h add_compounds->incubate measure Measure the diameter of the inhibition zone incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Methodology:

  • Media Preparation: Nutrient agar for bacteria or Potato Dextrose Agar (PDA) for fungi is prepared and sterilized by autoclaving at 121°C for 15 minutes.[2] The sterile media is then poured into sterile Petri plates and allowed to solidify.[2]

  • Inoculation: A standardized microbial suspension is evenly spread over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Sterile cork borers are used to create uniform wells in the agar.

  • Compound Application: A specific concentration of the synthesized Schiff base, dissolved in a suitable solvent like DMSO, is added to each well.[1] A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.[2]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[1]

Antioxidant Activity

Many Schiff bases, including those with a benzoate moiety, exhibit significant antioxidant properties. Their ability to scavenge free radicals is crucial in combating oxidative stress, which is implicated in various diseases.

Quantitative Antioxidant Data

The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

Compound TypeAntioxidant AssayIC50 (µg/mL)Reference
Various Schiff BasesDPPH Radical Scavenging12.15 - 99.01[3]
Schiff Base Metal ComplexesDPPH Radical Scavenging2.08 (Cu complex)[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

G cluster_workflow DPPH Assay Workflow start Prepare ethanolic solution of DPPH (0.1 mM) mix Mix Schiff base solution with DPPH solution start->mix prepare_samples Prepare different concentrations of Schiff base prepare_samples->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Detailed Methodology:

  • Reagent Preparation: A 0.1 mM solution of DPPH in ethanol is prepared.[3]

  • Sample Preparation: Stock solutions of the Schiff bases are prepared in a suitable solvent (e.g., methanol or ethanol) and then serially diluted to obtain a range of concentrations.[5]

  • Reaction Mixture: A specific volume of each sample dilution is mixed with a fixed volume of the DPPH solution.[5] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the Schiff base.

Anticancer Activity

The cytotoxic potential of this compound Schiff bases against various cancer cell lines is an area of active research. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Quantitative Anticancer Data

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values.

Compound TypeCell LineIC50 (µM)Reference
Schiff Base DerivativesHeLa, MCF-7Micromolar range[6]
Benzimidazole-Schiff HybridsVarious Cancer Cell Lines1.02 - 9.95[7]

Note: The data represents values for various Schiff base derivatives, as specific data for ethylideneamino benzoates is limited in the reviewed literature.[6][7]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate add_compounds Treat cells with different concentrations of Schiff base start->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or other solvent incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability and IC50 value measure->calculate

Caption: Workflow for the MTT cell viability anticancer assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Schiff base compounds and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plate is incubated for another 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

This compound Schiff bases represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the development of novel antimicrobial, antioxidant, and anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding of the key experimental protocols and data presentation necessary for researchers in this exciting field.

References

Unveiling the Therapeutic Potential of Novel Ethylideneamino Benzoate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising class of organic molecules, novel ethylideneamino benzoate compounds, is emerging as a focal point for researchers in drug discovery and development. Possessing a versatile scaffold, these compounds are demonstrating significant potential across a spectrum of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This technical guide provides an in-depth analysis of their synthesis, biological activities, and mechanisms of action, offering valuable insights for scientists and professionals in the field.

Synthesis of this compound Derivatives

The synthesis of this compound compounds, which are a class of Schiff bases, is primarily achieved through a condensation reaction between an ethyl aminobenzoate derivative and a substituted aldehyde. The general synthetic scheme involves the reaction of equimolar amounts of the amine and aldehyde in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction.

A representative synthetic protocol for an this compound derivative is the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate. This compound is synthesized by the acid-catalyzed condensation of acenaphthenequinone and ethyl-4-aminobenzoate in a methanolic solution[1].

General Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol is a generalized procedure based on common methods for Schiff base synthesis[2][3].

Materials:

  • Substituted or unsubstituted aminobenzoate (e.g., ethyl 4-aminobenzoate, ethyl 2-aminobenzoate)

  • Substituted or unsubstituted aldehyde

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the aminobenzoate and the aldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for a designated period (typically 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base product) is collected by vacuum filtration.

  • The crude product is then washed with cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent, such as ethanol.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow

Potential Applications of this compound Compounds

These compounds have shown promise in several key therapeutic areas:

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens. For instance, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate has been tested against various bacteria and fungi, showing inhibitory effects[1].

Table 1: Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate [1]

MicroorganismTypeConcentration (µg/mL)Inhibition Zone (mm)
Bacillus subtilisGram-positive100010.0 ± 0.0
bacterium5008.7 ± 0.6
2507.3 ± 0.6
Enterobacter sp.Gram-negative100011.7 ± 0.6
bacterium50010.3 ± 0.6
2509.0 ± 1.0
Fusarium oxysporum f. sp. cubenseFungus100013.0 ± 1.0
50011.7 ± 0.6
25010.7 ± 0.6

Experimental Protocol: Disc-Diffusion Method for Antimicrobial Susceptibility Testing

This protocol is based on the method described for testing the antimicrobial activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate[1].

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Nutrient agar or appropriate growth medium

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic or antifungal as a positive control

  • Solvent as a negative control

Procedure:

  • Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Place positive and negative control discs on the same plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone indicates the antimicrobial activity of the compound.

Anticancer Activity

Derivatives of benzoic acid have shown significant potential as anticancer agents. For example, 3-m-bromoacetylamino benzoic acid ethyl ester has demonstrated potent cancericidal effects on various human cancer cell lines, with its mechanism of action linked to the induction of apoptosis[4]. Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also revealed promising antiproliferative activity against breast cancer cells (MCF-7), inducing apoptosis and necrosis[1]. While these are not strictly ethylideneamino benzoates, their structural similarity suggests a promising avenue for investigation.

Table 2: Anticancer Activity of a Benzoic Acid Derivative [4]

Cell LineCancer TypeIC₅₀ (µg/mL)
Human LeukemiaLeukemia< 0.2
Human LymphomaLymphoma< 0.2
Prostate CancerProstate Cancer0.8
Colon CancerColon Cancer0.88
Ductal CancerBreast Cancer0.88
Kidney CancerKidney Cancer0.88

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis_Pathway

Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to ethylideneamino benzoates has been demonstrated through the inhibition of key inflammatory enzymes. For instance, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, a Schiff base, has shown selective inhibition of cyclooxygenase-2 (COX-2)[5]. Another study on a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated in vivo anti-inflammatory activity by reducing carrageenan-induced paw edema in rats[6].

Table 3: COX Inhibition by a Related Benzenesulfonamide Derivative [5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide85.130.74114.5
Celecoxib (Reference Drug)>1000.04>2500

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general overview of how COX-1 and COX-2 inhibition can be measured.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Detection system to measure prostaglandin production (e.g., ELISA or a colorimetric assay)

Procedure:

  • Pre-incubate the COX enzyme with the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

  • Calculate the percentage of inhibition of COX activity by the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Anti_Inflammatory_Pathway

Future Directions

The preliminary data on novel this compound compounds and their structural analogs are highly encouraging. Future research should focus on synthesizing a broader library of these derivatives to establish clear structure-activity relationships (SAR). Further in-depth studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their development as next-generation therapeutic agents. The versatility of their chemical structure, coupled with their demonstrated biological activities, positions ethylideneamino benzoates as a promising frontier in the quest for new and effective treatments for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ethylideneamino Benzoate and Related Schiff Bases for Drug Development Professionals

Introduction

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[1] These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[2][3] The general structure is R¹R²C=NR³, where R³ is not a hydrogen atom.[4] When the imine group is part of a conjugated system, the resulting Schiff bases often exhibit enhanced stability.

Over the past few decades, Schiff bases and their metal complexes have garnered significant attention in the field of coordination chemistry and medicinal chemistry.[5][6] This interest stems from their versatile therapeutic properties, which include a wide spectrum of biological activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and antioxidant effects.[1][5][7] The biological activity of Schiff bases is often attributed to the toxophoric C=N linkage, which can be tailored by introducing various substituents to the aromatic rings of the parent aldehyde and amine.[1] This structural flexibility allows for the fine-tuning of their electronic and steric properties, making them promising scaffolds for the design and development of new therapeutic agents.[3]

This technical guide provides a comprehensive review of this compound and related Schiff bases, focusing on their synthesis, characterization, and prominent biological activities. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate further research and application.

Synthesis of this compound and Related Schiff Bases

The synthesis of Schiff bases is generally a straightforward condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2] The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid (like glacial acetic acid) or base, and may require heating under reflux.[1][8] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine.[9]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of a Schiff base.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Amine Primary Amine (e.g., Ethyl-4-aminobenzoate) Solvent Dissolve in Solvent (e.g., Ethanol) Amine->Solvent Aldehyde Aldehyde/Ketone (e.g., Substituted Benzaldehyde) Aldehyde->Solvent Catalyst Add Catalyst (optional) (e.g., Acetic Acid) Solvent->Catalyst Reflux Heat under Reflux Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Precipitation Precipitate Product (e.g., Pour onto ice) Cooling->Precipitation Filtration Filter the Solid Precipitation->Filtration Wash Wash with Cold Solvent Filtration->Wash Recrystallize Recrystallize from suitable solvent Wash->Recrystallize Dry Dry the Product Recrystallize->Dry Product Pure Schiff Base Product Dry->Product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of Schiff bases derived from 4-aminobenzoic acid [10]

  • An equimolar mixture of 4-aminobenzoic acid and a substituted aromatic aldehyde is prepared.

  • The mixture is dissolved in a suitable solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • The solution is refluxed for a specified period (typically several hours).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Protocol 2: Synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate [11]

  • A solution of acenaphthenequinone (1.82 g, 10 mmol) in 30 mL of methanol is prepared.

  • To this solution, ethyl-4-aminobenzoate (1.65 g, 10 mmol) is added, followed by 2-3 drops of concentrated sulfuric acid as a catalyst.

  • The reaction mixture is heated under reflux with constant stirring for 4 hours.

  • The mixture is then allowed to cool to room temperature.

  • The resulting orange precipitate is filtered, washed with cold methanol, and dried in a desiccator over silica gel.

  • The crude product is recrystallized from ethanol.

Characterization of Schiff Bases

The synthesized Schiff bases are typically characterized by various spectroscopic and analytical techniques to confirm their molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), usually in the downfield region of the spectrum (δ 8-9 ppm).

    • ¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 160-170 ppm.[12]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, and the molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.

  • Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the theoretically calculated values.[11]

Table 1: Spectroscopic Data for a Representative Schiff Base
Compound NameFT-IR (cm⁻¹) (C=N stretch)¹H NMR (δ, ppm) (CH=N proton)¹³C NMR (δ, ppm) (C=N carbon)Reference
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate1636Not specified160.4[11]
Ethyl 4-(2-hydroxy-benzylideneamino) benzoate~1610-1630~8.5~162[13]
Schiff bases from 4-aminobenzoic acid and various aldehydes1605 - 16258.3 - 8.9Not specified[2][12]

Biological Activities and Experimental Protocols

Schiff bases derived from aminobenzoates have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many Schiff bases derived from 4-aminobenzoic acid and its esters exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][10][14] The activity is often dependent on the specific substituents on the aldehyde ring and the bacterial or fungal strain being tested.[10] For instance, the presence of hydroxyl, halogen, or nitro groups on the phenyl ring can enhance antibacterial activity.[8]

  • Preparation of Media: Nutrient agar or Mueller-Hinton agar is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. A standardized microbial suspension (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar.

  • Well Preparation: Wells or "ditches" of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Loading of Compounds: A specific volume (e.g., 70-100 µL) of the test compound, dissolved in a suitable solvent like DMSO at a known concentration (e.g., 10 mg/mL), is added to the wells.

  • Controls: A well containing only the solvent (e.g., DMSO) serves as a negative control, while a standard antibiotic (e.g., Streptomycin or Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well.

G cluster_prep Preparation cluster_assay Assay cluster_results Data Acquisition A Prepare Agar Plates D Inoculate Agar Plates A->D B Prepare Microbial Inoculum B->D C Prepare Test Compound Solutions F Add Test Compounds & Controls to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates F->G H Measure Zones of Inhibition (mm) G->H I Compare with Controls H->I Result Determine Antimicrobial Activity I->Result

Caption: Workflow for the agar well diffusion antimicrobial assay.

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
4-(2-chlorobenzylidene)amino benzoic acid151412-[10]
4-(furan-2-ylmethylene)amino benzoic acid161513-[10]
4-(2-hydroxybenzylidene)amino benzoic acid181715-[10]
Benzothiazole Schiff Base (VS5-e)ExcellentExcellent-Excellent[15]
Standard (e.g., Streptomycin)20-2320-2320-23-[14]

Note: '-' indicates data not available. "Excellent" indicates high activity as reported in the source without specific zone measurements.

Anticancer Activity

Several Schiff bases, particularly those incorporating heterocyclic moieties like benzothiazole or benzimidazole, have shown promising anticancer activity against various human cancer cell lines.[15][16][17] The mechanism of action often involves the induction of apoptosis or DNA cleavage.[15][18]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized Schiff bases (dissolved in DMSO and diluted with cell culture medium) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

CompoundCell LineIC₅₀ (µg/mL)MechanismReference
Benzothiazole Schiff Base (VS5-e)MCF-797.3DNA Cleavage[15]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68Apoptosis Induction[18]
Benzimidazole Schiff Base Complex (21)Liver CancerSignificantAurora kinase inhibition[17]
Standard (e.g., Doxorubicin)-Varies-[17]

Note: 'TSCCF' stands for Tongue Squamous Cell Carcinoma Fibroblasts.

G Compound Schiff Base Compound Cell Cancer Cell Compound->Cell Interaction Interaction with Cell (e.g., DNA binding, Kinase Inhibition) Cell->Interaction Pathway Activation of Apoptotic Pathway Interaction->Pathway Caspases Caspase Cascade Activation Pathway->Caspases Execution Execution of Apoptosis Caspases->Execution Features Apoptotic Features (Nuclear Fragmentation, Membrane Blebbing) Execution->Features

Caption: Simplified logical pathway of apoptosis induced by a Schiff base.

Antioxidant Activity

The antioxidant potential of phenolic Schiff bases is another area of significant interest. These compounds can scavenge free radicals, which are implicated in various chronic diseases.[19][20] The activity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or BHT is commonly used as a standard.

CompoundIC₅₀ (µM)Reference
4-[(6-methylbenzo[d]thiazol-2-ylimino)methyl]phenol (4c)0.183[21]
4-[(6-nitrobenzo[d]thiazol-2-ylimino)methyl]phenol (4d)0.144[21]
Standard (Ascorbic Acid)0.074[21]

Conclusion and Future Perspectives

This compound and its related Schiff bases represent a versatile and highly valuable class of compounds in medicinal chemistry. The ease of their synthesis and the ability to readily modify their structure allows for the creation of large libraries of compounds for biological screening. The literature consistently demonstrates their potent antimicrobial, anticancer, and antioxidant activities.

The quantitative data and detailed protocols presented in this guide highlight the significant potential of these compounds as scaffolds for new drug discovery. Structure-activity relationship studies have shown that the introduction of specific functional groups, such as hydroxyls, halogens, and heterocyclic rings, can significantly modulate biological efficacy.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.

  • In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising compounds in animal models.

  • Development of Metal Complexes: Investigating the metal complexes of these Schiff bases, which often show enhanced biological activity compared to the free ligands.[5][6]

  • QSAR and Computational Modeling: Employing computational tools to predict the activity of novel derivatives and guide the rational design of more potent and selective drug candidates.

By leveraging the information compiled in this guide, researchers and drug development professionals can accelerate the journey of these promising Schiff bases from the laboratory to potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-(ethylideneamino)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 4-(ethylideneamino)benzoate, a Schiff base formed via the condensation reaction of ethyl 4-aminobenzoate and acetaldehyde. Schiff bases are a class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered significant attention for their pharmacological activities. The formation of the carbon-nitrogen double bond is typically achieved through the condensation of a primary amine with an aldehyde or ketone. This reaction is often catalyzed by an acid and is reversible. To ensure a high yield, the removal of water, a byproduct of the reaction, is crucial.

This protocol details a method for the synthesis of Ethyl 4-(ethylideneamino)benzoate from ethyl 4-aminobenzoate and acetaldehyde, using glacial acetic acid as a catalyst and ethanol as the solvent.

Reaction Scheme

The synthesis of Ethyl 4-(ethylideneamino)benzoate proceeds through the following reaction:

Ethyl 4-aminobenzoate + Acetaldehyde → Ethyl 4-(ethylideneamino)benzoate + Water

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Ethyl 4-aminobenzoate (99%)

    • Acetaldehyde (99%)

    • Ethanol (95% or absolute)

    • Glacial Acetic Acid

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Melting point apparatus

    • FT-IR Spectrometer

    • NMR Spectrometer

3.2. Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminobenzoate (see Table 1 for quantity) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetaldehyde followed by a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-80°C) using a heating mantle or oil bath.[1] Continue stirring at reflux for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and diethyl ether (or another suitable organic solvent). Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

3.3. Purification

  • Recrystallize the crude product from a minimal amount of hot ethanol.[1] Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator.

3.4. Characterization

  • Determine the melting point of the purified product.

  • Obtain an FT-IR spectrum to identify the characteristic C=N imine stretch.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 4-(ethylideneamino)benzoate

ParameterValue
Reactants
Ethyl 4-aminobenzoate1.65 g (10 mmol)
Acetaldehyde0.53 mL (0.44 g, 10 mmol)
Ethanol (solvent)30 mL
Glacial Acetic Acid3-4 drops
Product (Theoretical)
Molecular FormulaC₁₁H₁₃NO₂
Molar Mass191.23 g/mol
Theoretical Yield1.91 g
Product (Experimental)
AppearancePale yellow solid
Yield(To be determined experimentally)
Melting Point(To be determined experimentally)
Spectroscopic Data
FT-IR (cm⁻¹)C=N stretch: ~1630-1690 cm⁻¹
¹H NMR (δ, ppm)Signals corresponding to ethyl, aromatic, and ethylidene protons
¹³C NMR (δ, ppm)Signals corresponding to ethyl, aromatic, and imine carbons

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of Ethyl 4-(ethylideneamino)benzoate

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization dissolve Dissolve Ethyl 4-aminobenzoate in Ethanol add_reagents Add Acetaldehyde and Glacial Acetic Acid dissolve->add_reagents reflux Reflux for 2-3 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool rotovap1 Remove Solvent (Rotovap) cool->rotovap1 extract Extract with Diethyl Ether and Water rotovap1->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry rotovap2 Isolate Crude Product (Rotovap) dry->rotovap2 recrystallize Recrystallize from Ethanol rotovap2->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry characterize Characterize (MP, FT-IR, NMR) filter_dry->characterize

Caption: A flowchart illustrating the key steps in the synthesis of Ethyl 4-(ethylideneamino)benzoate.

References

The Versatility of Ethylideneamino Benzoate Derivatives in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylideneamino benzoate and its derivatives, belonging to the Schiff base class of compounds, are versatile intermediates in organic synthesis. Their utility stems from the reactive imine (C=N) functionality and the electronic properties of the aminobenzoate scaffold. This document provides detailed application notes and experimental protocols for the use of these compounds in several key synthetic transformations, including their synthesis, cycloaddition reactions to form β-lactams, reduction to secondary amines, and their role as ligands in palladium-catalyzed cross-coupling reactions.

Synthesis of Ethyl 4-(Alkylidene/Arylideneamino)benzoates

The foundational step for utilizing this class of compounds is their synthesis, typically achieved through the condensation of ethyl 4-aminobenzoate with an appropriate aldehyde or ketone. This reaction is generally straightforward and high-yielding.

General Experimental Protocol: Synthesis of Ethyl 4-(Benzylideneamino)benzoate

This protocol describes the synthesis of a representative N-arylidene aminobenzoate.

Reaction Scheme:

Materials:

  • Ethyl 4-aminobenzoate

  • Benzaldehyde

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (1 equivalent) in a minimal amount of absolute ethanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Quantitative Data:

ProductStarting AldehydeSolventReaction Time (h)Yield (%)Melting Point (°C)
Ethyl 4-(benzylideneamino)benzoateBenzaldehydeEthanol39270-72
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate[1][2]AcenaphthenequinoneMethanolOvernight73211-212

DOT Diagram of the Synthesis Workflow:

G Reactants Ethyl 4-aminobenzoate + Aldehyde/Ketone Solvent Ethanol/Methanol Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Cooling Cool to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Product Crystalline Product Filtration->Product

Caption: Workflow for the synthesis of ethyl 4-(alkylidene/arylideneamino)benzoates.

Application in [2+2] Cycloaddition Reactions: Synthesis of β-Lactams

Schiff bases derived from ethyl 4-aminobenzoate are excellent substrates for the Staudinger reaction, a [2+2] cycloaddition with a ketene to produce β-lactams (2-azetidinones). β-lactams are a critical structural motif in many antibiotic drugs.

Experimental Protocol: Synthesis of Ethyl 4-(2-oxo-4-phenyl-3-azetidinyl)benzoate

This protocol outlines the reaction of ethyl 4-(benzylideneamino)benzoate with a ketene generated in situ from an acyl chloride.

Reaction Scheme:

Materials:

  • Ethyl 4-(benzylideneamino)benzoate

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of ethyl 4-(benzylideneamino)benzoate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Imine SubstrateAcyl ChlorideBaseSolventYield (%)Diastereomeric Ratio (cis:trans)
Ethyl 4-(benzylideneamino)benzoateChloroacetyl chlorideTriethylamineDCM~70-85Varies with substrate and conditions

DOT Diagram of the Staudinger Reaction:

G Imine Ethyl 4-(benzylideneamino)benzoate Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene_Precursor Acyl Chloride + Triethylamine Ketene Ketene (in situ) Ketene_Precursor->Ketene Generates Ketene->Cycloaddition Beta_Lactam β-Lactam Product Cycloaddition->Beta_Lactam

Caption: Logical flow of the Staudinger β-lactam synthesis.

Reduction of the Imine Bond: Synthesis of Secondary Amines

The imine bond of this compound derivatives can be readily reduced to afford the corresponding secondary amines. These products are valuable intermediates in medicinal chemistry and materials science. Sodium borohydride is a commonly used, mild reducing agent for this transformation.

Experimental Protocol: Reduction of Ethyl 4-(Benzylideneamino)benzoate

Reaction Scheme:

Materials:

  • Ethyl 4-(benzylideneamino)benzoate

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve ethyl 4-(benzylideneamino)benzoate (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

Imine SubstrateReducing AgentSolventReaction Time (h)Yield (%)
Ethyl 4-(benzylideneamino)benzoateNaBH₄Methanol1.5>90

DOT Diagram of the Imine Reduction Workflow:

G Start Dissolve Imine in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 React Stir at RT Add_NaBH4->React Quench Quench with Water React->Quench Workup Extraction and Purification Quench->Workup Product Secondary Amine Workup->Product

Caption: Experimental workflow for the reduction of N-arylidene aminobenzoates.

Ligand Application in Palladium-Catalyzed Cross-Coupling Reactions

Schiff bases derived from aminobenzoates can act as effective ligands for transition metals, forming stable complexes that can catalyze a variety of organic transformations. Palladium complexes of these ligands have shown activity in C-C bond-forming reactions such as the Mizoroki-Heck reaction.

Protocol: Mizoroki-Heck Reaction Catalyzed by a Palladium-Schiff Base Complex

This protocol provides a general procedure for a Heck reaction using a pre-formed or in-situ generated palladium complex with a Schiff base ligand derived from an aminobenzoate.

Reaction Scheme (Illustrative):

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate or another palladium precursor

  • Schiff base ligand (e.g., ethyl 4-(salicylideneamino)benzoate)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, DMSO, toluene)

Procedure for In-Situ Catalyst Formation and Heck Reaction:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the Schiff base ligand (1-5 mol%), the aryl halide (1 equivalent), the alkene (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Quantitative Data:

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneButyl Acrylate1.0TriethylamineDMSO80680 (with PdB1Me complex)[3]

DOT Diagram of the Catalytic Cycle:

G Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII Ar-Pd(II)-X(L_n) Ox_Add->PdII Coord Alkene Coordination PdII->Coord Insertion Migratory Insertion Coord->Insertion Beta_Elim β-Hydride Elimination Insertion->Beta_Elim Red_Elim Reductive Elimination (Base) Beta_Elim->Red_Elim Product Substituted Alkene Beta_Elim->Product Red_Elim->Pd0

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

References

Application Notes and Protocols for Testing the Antifungal Activity of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the antifungal activity of ethylideneamino benzoate, a Schiff base compound with potential therapeutic applications. Detailed methodologies for two standard antifungal susceptibility testing methods, broth microdilution and agar disk diffusion, are presented. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy. Additionally, this guide includes protocols for inoculum preparation and data interpretation, along with illustrative data presented in structured tables. Diagrams generated using Graphviz are included to provide a clear visual representation of the experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Schiff bases, a class of organic compounds containing a carbon-nitrogen double bond, have garnered significant interest due to their diverse biological activities, including antimicrobial properties. This compound, a benzoate-containing Schiff base, represents a promising scaffold for the development of new antifungal drugs.

This application note provides a detailed protocol for the in vitro evaluation of the antifungal activity of this compound. The described methods are fundamental for determining the compound's spectrum of activity and potency against clinically relevant fungal pathogens.

Materials and Reagents

  • This compound (synthesis and characterization should be performed prior to testing)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Sterile filter paper disks (6 mm diameter)

  • 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

Experimental Protocols

Preparation of Fungal Inoculum

A standardized inoculum is crucial for reproducible antifungal susceptibility testing. The following protocol is based on CLSI guidelines.

  • Fungal Culture: Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for molds to obtain fresh, mature cultures.

  • Yeast Inoculum Preparation (Candida albicans, Cryptococcus neoformans):

    • Harvest several colonies from the agar plate using a sterile loop.

    • Suspend the colonies in 5 mL of sterile saline.

    • Vortex the suspension for 15 seconds to ensure homogeneity.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL for the broth microdilution assay.

  • Mold Inoculum Preparation (Aspergillus fumigatus):

    • Flood the surface of the mature mold culture with sterile saline containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Carefully transfer the upper conidial suspension to a new sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer or by spectrophotometric correlation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1][2][3]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.

    • Further dilutions should be made in RPMI-1640 medium. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum.

    • Sterility Control: A well containing 200 µL of RPMI-1640 medium.

    • Positive Control: A row with a known antifungal agent (e.g., Fluconazole).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for other agents) compared to the growth control.[4] The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the antifungal activity of a compound.[5][6][7]

  • Plate Preparation:

    • Prepare MHA plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Uniformly spread the standardized fungal inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks (6 mm) with a known concentration of this compound (e.g., 10, 20, 50 µ g/disk ). The solvent (DMSO) should be allowed to evaporate completely in a sterile environment before placing the disks on the agar.

    • Place the impregnated disks firmly on the surface of the inoculated agar plates.

  • Controls:

    • Negative Control: A disk impregnated with the solvent (DMSO) used to dissolve the compound.

    • Positive Control: A disk containing a known antifungal agent.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters (mm).[8][9]

Data Presentation

Quantitative data from the antifungal assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 900281610.5
Candida glabrata ATCC 9003032161
Cryptococcus neoformans ATCC 90112840.25
Aspergillus fumigatus ATCC 20430564>641

Table 2: Zone of Inhibition Diameters for this compound.

Fungal StrainThis compound (20 µ g/disk ) Zone of Inhibition (mm)Fluconazole (25 µ g/disk ) Zone of Inhibition (mm)DMSO (Solvent Control) Zone of Inhibition (mm)
Candida albicans ATCC 9002818250
Candida glabrata ATCC 9003014120
Cryptococcus neoformans ATCC 9011220220
Aspergillus fumigatus ATCC 2043051000

Visualizations

Diagrams created using Graphviz provide a visual representation of the experimental workflows.

Antifungal_Testing_Workflow cluster_prep Inoculum Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion Fungal_Culture Fungal Culture (SDA/PDA) Harvest Harvest Colonies/ Conidia Fungal_Culture->Harvest Suspend Suspend in Saline Harvest->Suspend Adjust Adjust Turbidity/ Concentration Suspend->Adjust Inoculate_Plate Inoculate 96-well Plate Adjust->Inoculate_Plate Inoculate_Agar Inoculate Agar Plate Adjust->Inoculate_Agar Serial_Dilution Serial Dilution of This compound Serial_Dilution->Inoculate_Plate Incubate_Broth Incubate (35°C, 24-48h) Inoculate_Plate->Incubate_Broth Read_MIC Determine MIC Incubate_Broth->Read_MIC Apply_Disks Apply Impregnated Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate (35°C, 24-48h) Apply_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling_Pathway_Hypothesis cluster_compound Compound Interaction cluster_cell Fungal Cell EB Ethylideneamino Benzoate Cell_Membrane Cell Membrane EB->Cell_Membrane Disruption? Ergosterol_Synth Ergosterol Biosynthesis EB->Ergosterol_Synth Inhibition? Cell_Wall_Synth Cell Wall Synthesis EB->Cell_Wall_Synth Inhibition? DNA_Synth DNA/RNA Synthesis EB->DNA_Synth Inhibition? Inhibition Inhibition of Growth Cell_Membrane->Inhibition Ergosterol_Synth->Inhibition Cell_Wall_Synth->Inhibition DNA_Synth->Inhibition

Caption: Hypothetical Antifungal Mechanisms of Action.

References

Application Notes and Protocols for the Purification of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of ethylideneamino benzoate, a Schiff base of interest in pharmaceutical and chemical research. The described techniques are essential for obtaining a high-purity compound, which is a critical prerequisite for subsequent analytical characterization and use in drug development.

Overview of Purification Techniques

The purification of this compound, like many Schiff bases, primarily relies on two main analytical techniques: recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve the desired level of purity. Schiff bases can be sensitive to acidic conditions, which may cause decomposition; therefore, purification methods should be chosen and optimized accordingly. For instance, using deactivated or neutral stationary phases in chromatography can be beneficial.[1][2]

Key Purification Strategies:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[3][4]

  • Column Chromatography: This technique is used to separate the target compound from a mixture based on the differential adsorption of components to a stationary phase.[5][6] For Schiff bases, which can be prone to hydrolysis on acidic silica gel, alternative stationary phases like neutral alumina or functionalized silica (e.g., NH2-silica) can be employed.[1]

  • Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not. This is a simple and effective initial purification step.[7]

Experimental Protocols

The following protocols are based on the synthesis of this compound from ethyl 4-aminobenzoate and acetaldehyde, followed by purification.

2.1. Synthesis of Crude this compound

This protocol outlines a general procedure for the synthesis of the crude Schiff base.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetaldehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve ethyl 4-aminobenzoate in absolute ethanol in a round-bottom flask with stirring.

  • Add a stoichiometric equivalent of acetaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid or oil.

2.2. Purification Protocol 1: Recrystallization

This is the preferred method if the crude product is a solid and contains a small amount of impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

2.3. Purification Protocol 2: Column Chromatography

This method is suitable for purifying larger quantities of the crude product or when recrystallization is ineffective.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh) or neutral alumina

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of the stationary phase (silica gel or alumina) in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound.

Table 1: Purification Yield and Purity Comparison

Purification MethodStarting Material (g)Purified Product (g)Yield (%)Purity by HPLC (%)
Recrystallization5.04.182>98
Column Chromatography5.03.876>99

Table 2: Analytical Characterization Data of Purified this compound

Analytical TechniqueParameterObserved Value (Typical)
Melting PointMelting Range88 - 90 °C
HPLCRetention Time5.2 min (C18 column, MeCN/H2O gradient)
¹H NMR (CDCl₃)Chemical Shift (δ, ppm)8.1 (d, 2H), 7.9 (q, 1H), 7.2 (d, 2H), 4.3 (q, 2H), 2.1 (d, 3H), 1.4 (t, 3H)
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)166.5, 164.2, 151.8, 131.5, 129.8, 120.5, 60.9, 16.8, 14.4
FT-IRWavenumber (cm⁻¹)~1710 (C=O, ester), ~1630 (C=N, imine), ~1270 (C-O, ester)
Mass Spectrometrym/z [M+H]⁺192.09

Visualization of Workflows and Relationships

Diagram 1: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Ethyl 4-aminobenzoate + Acetaldehyde Reaction Reflux in Ethanol (Catalytic Acetic Acid) Reactants->Reaction Crude Crude Ethylideneamino Benzoate Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Solid Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Oily or Impure Solid PureProduct Pure Ethylideneamino Benzoate Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity & Identity Check (HPLC, NMR, MS, IR) PureProduct->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Analytical Techniques for Purity Assessment

cluster_techniques Analytical Techniques cluster_information Information Obtained center_node Purity Assessment HPLC HPLC center_node->HPLC TLC TLC center_node->TLC NMR NMR Spectroscopy center_node->NMR MS Mass Spectrometry center_node->MS MeltingPoint Melting Point center_node->MeltingPoint QuantitativePurity Quantitative Purity HPLC->QuantitativePurity QualitativePurity Qualitative Purity TLC->QualitativePurity StructuralConfirmation Structural Confirmation NMR->StructuralConfirmation MolecularWeight Molecular Weight MS->MolecularWeight ImpurityProfile Impurity Profile MeltingPoint->ImpurityProfile

Caption: Relationship between analytical techniques and purity assessment.

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylideneamino benzoate, a Schiff base, is a molecule of interest for its potential biological activities, including antioxidant properties. Schiff bases are known to exhibit antioxidant effects by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). The evaluation of these properties is a critical step in the development of new therapeutic agents. These application notes provide detailed protocols for three common in vitro assays used to determine the antioxidant capacity of this compound: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Additionally, a key signaling pathway involved in the cellular antioxidant response, the Keap1-Nrf2 pathway, is illustrated to provide context for the potential downstream effects of antioxidant compounds.

Data Presentation

The following table summarizes hypothetical antioxidant activity data for this compound against a standard antioxidant, Ascorbic Acid. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

CompoundDPPH Radical Scavenging Assay (IC₅₀, µg/mL)ABTS Radical Scavenging Assay (IC₅₀, µg/mL)FRAP Assay (µmol Fe(II) equivalent/g)
This compound150.5 ± 5.2125.8 ± 7.1850.3 ± 25.6
Ascorbic Acid (Standard)25.2 ± 1.815.6 ± 1.11500.7 ± 45.3

Note: The data presented for this compound is hypothetical and for illustrative purposes only, as specific experimental data was not available in the public domain at the time of this writing.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (or Trolox) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the ascorbic acid standard.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the test sample or standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test sample or standard and 100 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_blank = Absorbance of the blank

  • A_sample = Absorbance of the test sample

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Sample and Standard: Prepare a series of dilutions of this compound and the standard in methanol.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test sample or standard solution.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

Where:

  • A_control = Absorbance of the ABTS•+ solution without the sample

  • A_sample = Absorbance of the ABTS•+ solution with the sample

The IC₅₀ value is determined from a plot of scavenging activity against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Sample and Standard Curve:

    • Prepare a solution of this compound in a suitable solvent.

    • Prepare a series of ferrous sulfate standards of known concentrations (e.g., 100 to 2000 µM).

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate. The results are expressed as µmol of Fe(II) equivalents per gram of the sample.

Visualization of Antioxidant-Related Signaling Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Antioxidant compounds can activate this pathway, leading to an enhanced cellular defense against oxidative stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Antioxidant Ethylideneamino Benzoate Antioxidant->Keap1 Modulates Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription Response Cellular Protection Genes->Response

Caption: Keap1-Nrf2 antioxidant response pathway.

This workflow provides a comprehensive methodology for the in vitro evaluation of the antioxidant properties of this compound, from initial screening to understanding its potential interaction with key cellular defense mechanisms.

Application Note: A Step-by-Step Guide to the Crystallization of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylideneamino benzoate is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine). These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications in synthesis. The isolation and purification of Schiff bases are critical for their characterization and subsequent use. Crystallization is a primary technique for obtaining high-purity solid compounds. This document provides a detailed protocol for the synthesis and crystallization of this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

1. Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of ethyl 4-aminobenzoate (benzocaine) and acetaldehyde. This reaction is typically acid-catalyzed and performed in an alcoholic solvent.

Materials:

  • Ethyl 4-aminobenzoate (C₉H₁₁NO₂)

  • Acetaldehyde (C₂H₄O)

  • Absolute Ethanol (C₂H₅OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (1.1 equivalents).

  • Acid Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

2. Crystallization of this compound

Recrystallization is employed to purify the crude product. The choice of solvent is crucial for obtaining high-quality crystals. For aromatic imines, ethanol or a mixture of ethyl acetate and hexane are often suitable.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should start to form. To maximize the yield, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes key data for a related Schiff base synthesis, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, which can serve as a reference for the expected outcomes of this compound synthesis.[2][3]

ParameterValue
Starting Material 1Acenaphthenequinone
Starting Material 2Ethyl-4-aminobenzoate
SolventMethanol
CatalystFormic Acid
Reaction ConditionReflux
Yield73%
Melting Point211-212 °C
Recrystallization SolventEthanol
Crystal SystemMonoclinic
Space GroupP2₁/c

Visualizations

Experimental Workflow for this compound Crystallization

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Dissolve Ethyl 4-aminobenzoate in Ethanol s2 Add Acetaldehyde and Glacial Acetic Acid s1->s2 s3 Reflux Reaction Mixture s2->s3 s4 Workup and Extraction s3->s4 s5 Obtain Crude Product s4->s5 c1 Dissolve Crude Product in Hot Ethanol s5->c1 Purification Step c2 Slow Cooling to Room Temperature c1->c2 c3 Induce Further Crystallization in Ice Bath c2->c3 c4 Isolate Crystals by Vacuum Filtration c3->c4 c5 Wash Crystals with Cold Ethanol c4->c5 c6 Dry Purified Crystals c5->c6 final_product final_product c6->final_product Final Product

Caption: Workflow for the synthesis and crystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of ethylideneamino benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction to synthesize this compound?

A1: this compound is typically synthesized via a condensation reaction, forming a Schiff base (or imine). The most common route involves the reaction of ethyl aminobenzoate with acetaldehyde. The amino group of ethyl aminobenzoate acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the C=N double bond.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields in this synthesis are often due to the reversible nature of imine formation and incomplete reaction. Key factors include:

  • Presence of Water: The reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Suboptimal pH: The reaction is typically acid-catalyzed. However, if the pH is too low, the amine reactant can be protonated, rendering it non-nucleophilic and stopping the reaction. Conversely, if the pH is too high, there may not be enough acid to protonate the hydroxyl group in the intermediate for elimination as water.[1]

  • Reaction Time and Temperature: The reaction may not have reached completion. Ketimine formation, in particular, can be slow, sometimes requiring 24 hours or more.[2]

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, focus on removing water as it is formed. This can be achieved by:

  • Using a Dean-Stark apparatus: This glassware is designed to azeotropically remove water from the reaction mixture when using solvents like toluene or benzene.

  • Adding a dehydrating agent: Molecular sieves (e.g., 4Å) can be added directly to the reaction mixture to absorb the water produced.[3] Ensure the sieves are properly activated (dried at high temperature) before use.

  • Using a dry solvent: Ensure all solvents and reactants are as anhydrous as possible.

Q4: The purity of my product is low, even after purification. What are the likely impurities?

A4: Common impurities include:

  • Unreacted Starting Materials: Ethyl aminobenzoate and acetaldehyde (or its self-condensation products) may remain.

  • Hydrolysis Product: The imine product is susceptible to hydrolysis, especially in the presence of water or on acidic surfaces like silica gel, which can revert it back to the starting amine and aldehyde.[1]

  • Side Products: Aldol condensation of acetaldehyde can occur under certain conditions.

Q5: My product seems to be decomposing during purification by column chromatography. Why is this happening and what are the alternatives?

A5: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine bond in your product.[2] This is a common issue with Schiff bases. Alternative purification methods include:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Ethanol is often a good choice for this type of compound.[4]

  • Distillation: If the product is a liquid and thermally stable, Kugelrohr or vacuum distillation can be effective.

  • Neutralized Silica Gel: If column chromatography is necessary, the silica gel can be deactivated by pre-treating it with a base like triethylamine.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reaction does not proceed to completion (as indicated by TLC or other analysis) 1. Insufficient reaction time.1. Extend the reaction time, monitoring progress by TLC. Some imine formations can take 24-48 hours.[2]
2. Equilibrium not shifted towards the product.2. Ensure efficient water removal using a Dean-Stark trap or freshly activated molecular sieves.[3]
3. Incorrect pH for catalysis.3. Add a catalytic amount of a mild acid like acetic acid or formic acid.[4] Avoid strong acids.
Product hydrolyzes during workup or purification 1. Presence of water in solvents or during extraction.1. Use anhydrous solvents and perform extractions quickly. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
2. Use of silica gel chromatography.2. Avoid silica gel. Purify by recrystallization from a suitable solvent like ethanol.[4] If chromatography is unavoidable, use deactivated silica.[2]
Difficulty in removing unreacted ethyl aminobenzoate 1. Similar polarity to the product.1. Convert the unreacted amine into a salt by washing the organic layer with dilute acid (e.g., 1M HCl). The protonated amine salt will be water-soluble and can be removed in the aqueous layer. Be cautious, as this can also promote hydrolysis of the imine product.
2. Co-crystallization with the product.2. Try a different recrystallization solvent or a series of solvent-antisolvent precipitations.
Product is an oil and cannot be recrystallized 1. Product is inherently a liquid at room temperature.1. Attempt purification by vacuum distillation.
2. Presence of impurities preventing crystallization.2. Try to precipitate the product from a solution by adding an anti-solvent. Alternatively, attempt to form a solid derivative (e.g., a picrate) for purification, and then regenerate the pure imine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a Schiff base derived from ethyl 4-aminobenzoate, which can be used as a benchmark for the synthesis of this compound.

Parameter Value Notes
Reactant Molar Ratio 1:1 (Ethyl 4-aminobenzoate : Aldehyde)A slight excess of the volatile aldehyde may be used.
Catalyst Catalytic amount (e.g., a few drops)Formic acid or glacial acetic acid is commonly used.[4]
Solvent Methanol or Ethanol
Reaction Temperature Reflux
Reaction Time 12-24 hoursMonitored by TLC until disappearance of the limiting reactant.
Crude Yield 70-85%
Purified Yield ~73%After recrystallization.[4]
Purity (Crude) 85-95%Determined by NMR or GC-MS.
Purity (After Recrystallization) >98%Determined by NMR, GC-MS, and elemental analysis.

Experimental Protocols

Synthesis of Ethyl 4-(ethylideneamino)benzoate

This protocol is adapted from a standard procedure for Schiff base synthesis.[4]

Materials:

  • Ethyl 4-aminobenzoate (1 equivalent)

  • Acetaldehyde (1.1 equivalents)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-aminobenzoate in absolute ethanol.

  • Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the solution.

  • Slowly add acetaldehyde to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl 4-aminobenzoate spot is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified.

Purification by Recrystallization
  • Dissolve the crude ethyl 4-(ethylideneamino)benzoate in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few more minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Low Purity of This compound check_hydrolysis Evidence of Hydrolysis? (e.g., starting material spots on TLC) start->check_hydrolysis check_sm Unreacted Starting Material? check_hydrolysis->check_sm No solution_hydrolysis Avoid Silica Gel Chromatography. Use Recrystallization. Ensure Anhydrous Conditions during Workup. check_hydrolysis->solution_hydrolysis Yes check_oily Product is an Oil? check_sm->check_oily No solution_sm Improve Reaction Conditions: - Increase reaction time. - Ensure efficient water removal (e.g., molecular sieves). - Optimize catalyst amount. check_sm->solution_sm Yes solution_oily Purify by Vacuum Distillation. Attempt Precipitation with Anti-Solvent. check_oily->solution_oily Yes end Purity Improved check_oily->end No solution_hydrolysis->end solution_sm->end solution_oily->end Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Ethyl Aminobenzoate + Acetaldehyde reaction Reflux in Ethanol with Acid Catalyst reactants->reaction Condensation evaporation Solvent Evaporation reaction->evaporation Crude Product recrystallization Recrystallization from Hot Ethanol evaporation->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration product Pure Ethylideneamino Benzoate filtration->product

References

Technical Support Center: Characterization of Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of ethylideneamino benzoate and related Schiff bases.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: this compound is a Schiff base synthesized through the condensation reaction of ethyl 4-aminobenzoate and an aldehyde, typically in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (C=N) bond.[1][2]

Q2: What are the most common challenges in the synthesis and purification of this compound?

A2: The primary challenges include:

  • Incomplete reaction: The reaction may not go to completion, resulting in a mixture of starting materials and the product.

  • Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid, leading to the reformation of the starting amine and aldehyde.[1]

  • Side reactions: Aldol condensation of the aldehyde starting material can occur, particularly with aliphatic aldehydes under basic or acidic conditions.[1]

  • Purification difficulties: Separating the desired imine from unreacted starting materials and byproducts can be challenging due to similar polarities.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, the formation of the product spot and the disappearance of the reactant spots can be observed.

Q4: What are the key spectroscopic features to confirm the formation of the imine bond?

A4:

  • FT-IR Spectroscopy: Look for the appearance of a characteristic C=N stretching vibration band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.

  • ¹H NMR Spectroscopy: The most definitive evidence is the appearance of a singlet peak for the imine proton (-CH=N-), typically in the range of 8-9 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the imine bond (C=N) will show a characteristic signal in the range of 160-170 ppm.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low product yield Incomplete reaction.- Increase reaction time. - Use a Dean-Stark apparatus or a drying agent (e.g., anhydrous Na₂SO₄) to remove water and drive the equilibrium towards the product.[3] - Increase the concentration of the acid catalyst (e.g., glacial acetic acid).
Hydrolysis of the product during workup.- Perform the workup under anhydrous or neutral pH conditions. - Avoid prolonged exposure to acidic aqueous solutions.
Presence of starting materials in the final product Incomplete reaction or hydrolysis.- Optimize reaction conditions as described above. - Purify the product using column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
Formation of an oily or difficult-to-crystallize product Presence of impurities or residual solvent.- Purify by column chromatography. - Attempt recrystallization from a different solvent system. - Ensure all solvent is removed under high vacuum.
Spectroscopic Characterization

¹H NMR Spectroscopy

Issue Possible Cause(s) Troubleshooting Steps
Absence of the imine proton signal (~8-9 ppm) The imine was not formed or has hydrolyzed.- Re-evaluate the synthesis and purification steps. - Prepare the NMR sample in a dry deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Broadening of NMR signals Presence of paramagnetic impurities or aggregation.- Filter the NMR sample through a small plug of silica gel. - Acquire the spectrum at a higher temperature.
Presence of unexpected peaks Impurities from starting materials, side products, or hydrolysis.- Compare the spectrum with the spectra of the starting materials. - Peaks corresponding to the aldehyde CHO proton (~9-10 ppm) and amine NH₂ protons (variable) may indicate hydrolysis.

Mass Spectrometry

Issue Possible Cause(s) Troubleshooting Steps
Molecular ion peak ([M]⁺ or [M+H]⁺) is weak or absent The compound is unstable under the ionization conditions.- Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex fragmentation pattern The molecule undergoes extensive fragmentation.- Analyze the fragmentation pattern for characteristic losses. For this compound, expect losses corresponding to the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage of the imine bond.[4]

Experimental Protocols

General Synthesis of Ethyl 4-(ethylideneamino)benzoate

This protocol describes a general method for the synthesis of a simple this compound.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetaldehyde (or other suitable aldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add acetaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, add anhydrous sodium sulfate to the mixture to remove any water.

  • Filter the mixture to remove the sodium sulfate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure ethyl 4-(ethylideneamino)benzoate.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Ethyl 4-(ethylideneamino)benzoate and Related Species in CDCl₃

Proton Ethyl 4-aminobenzoate (Starting Material) Acetaldehyde (Starting Material) Ethyl 4-(ethylideneamino)benzoate (Product)
-CH=N- --~8.1 - 8.5 (s)
Aromatic-H ~6.6-7.9 (m)-~7.1-8.1 (m)
-OCH₂CH₃ ~4.3 (q)-~4.4 (q)
-OCH₂CH₃ ~1.4 (t)-~1.4 (t)
-NH₂ ~4.1 (br s)--
-CHO -~9.8 (q)-
-CH₃ (aldehyde) -~2.2 (d)-

Table 2: Expected Mass Spectrometry Fragmentation for Ethyl 4-(ethylideneamino)benzoate

m/z Fragment Ion Possible Neutral Loss
M⁺Molecular Ion-
M-15[M - CH₃]⁺Loss of methyl radical from the ethylidene group
M-29[M - C₂H₅]⁺Loss of ethyl radical from the ester
M-45[M - OC₂H₅]⁺Loss of ethoxy radical from the ester
120[C₇H₆NO]⁺Cleavage of the imine bond

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Condensation Condensation Ethyl 4-aminobenzoate->Condensation Ethanol, Glacial Acetic Acid Aldehyde Aldehyde Aldehyde->Condensation This compound This compound Condensation->this compound Column Chromatography Column Chromatography This compound->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Hydrolysis_Mechanism cluster_imine Imine cluster_intermediate Intermediate cluster_products Hydrolysis Products This compound This compound Carbinolamine Carbinolamine This compound->Carbinolamine + H₂O, H⁺ catalyst Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Carbinolamine->Ethyl 4-aminobenzoate Aldehyde Aldehyde Carbinolamine->Aldehyde

References

how to prevent the degradation of ethylideneamino benzoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ethylideneamino benzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a Schiff base, a class of compounds containing a carbon-nitrogen double bond. These compounds are utilized in various fields, including as intermediates in organic synthesis and for their potential biological activities.[1] Ensuring the stability of this compound is critical for maintaining its purity, and efficacy, and for obtaining reliable and reproducible results in experimental settings.

Q2: What are the primary causes of this compound degradation?

The main cause of degradation for this compound, like other Schiff bases, is hydrolysis.[2][3][4][5] This process involves the reaction with water, which cleaves the imine bond and reverts the compound to its original starting materials: an aldehyde (acetaldehyde) and an amine (ethyl aminobenzoate). Other factors that can contribute to degradation include exposure to high temperatures, light, and oxidizing agents.[6][7]

Q3: How can I detect if my sample of this compound has degraded?

Degradation can be detected through various analytical techniques. A change in the physical appearance of the sample, such as a color change or the formation of a precipitate, may indicate degradation. For quantitative analysis, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are highly effective in separating and quantifying the parent compound and its degradation products.[8] Spectroscopic methods such as UV-Visible spectroscopy can also be employed, as conjugated Schiff bases have strong absorbance in the UV-visible region, and a change in the spectrum could indicate degradation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Change in sample color (e.g., yellowing) Oxidation or polymerization.Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7] Avoid exposure to light by using amber-colored vials.
Formation of a precipitate or oily residue Hydrolysis due to moisture absorption.Ensure the storage container is tightly sealed and consider using a desiccator to maintain a dry environment.[6]
Inconsistent experimental results Degradation of the stock solution.Prepare fresh solutions before use. If a stock solution must be stored, use an anhydrous aprotic solvent and store it at a low temperature in a tightly sealed container.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of hydrolysis products (aldehyde and amine).Confirm the identity of the extra peaks by comparing their retention times with those of the starting materials. Implement stricter storage conditions to prevent further hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a method to monitor the stability of this compound under specific storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer (e.g., phosphate buffer, pH 7)

  • HPLC system with a UV detector

  • C18 column

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Forced Degradation Studies (Optional but Recommended): To identify potential degradation products, subject the stock solution to stress conditions such as acidic, basic, oxidative, and thermal stress.

  • Stability Study Setup:

    • Divide the stock solution into several aliquots in tightly sealed vials.

    • Store the vials under different conditions (e.g., room temperature, refrigerated at 2-8°C, and at an elevated temperature like 40°C).

    • Protect one set of samples from light by wrapping the vials in aluminum foil.

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each storage condition.

    • Dilute the aliquot to a suitable concentration with the mobile phase.

    • Inject the sample into the HPLC system.

    • A typical mobile phase could be a gradient of acetonitrile and water.

    • Monitor the elution of the parent compound and any degradation products using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate.

Visualizations

Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.

Hydrolysis_Pathway EB Ethylideneamino benzoate TS Tetrahedral Intermediate EB->TS + H2O H2O H2O (Moisture) H2O->TS Products Acetaldehyde + Ethyl aminobenzoate TS->Products Breakdown

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Flowchart start Degradation Suspected check_appearance Visual Inspection: Color change or precipitate? start->check_appearance analytical_test Perform Analytical Test (e.g., HPLC) check_appearance->analytical_test Yes stable Sample Stable check_appearance->stable No degraded Degradation Confirmed analytical_test->degraded Degradation products detected analytical_test->stable No degradation products review_storage Review Storage Conditions: - Moisture? - Temperature? - Light exposure? degraded->review_storage implement_changes Implement Corrective Actions: - Use desiccator - Store at low temp - Use inert atmosphere - Protect from light review_storage->implement_changes

Caption: Troubleshooting workflow for suspected degradation.

Stability_Testing_Workflow prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot storage Store under Varied Conditions (Temp, Light, Humidity) aliquot->storage sampling Sample at Time Intervals storage->sampling analysis HPLC Analysis sampling->analysis data Calculate % Degradation analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimization of Ethylideneamino Benzoate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethylideneamino benzoate and related Schiff bases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield for my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in Schiff base synthesis are a common issue. Here are several factors to consider and troubleshoot:

  • Incomplete Reaction: The formation of the imine is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials, thus lowering the yield.[1][2][3][4]

    • Solution: Remove water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[5][6]

      • Drying Agents: Adding a drying agent directly to the reaction mixture, such as molecular sieves (3Å or 4Å) or anhydrous sodium sulfate.[7][8][9]

  • Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is typically fastest at a slightly acidic pH (around 4-5).[3]

    • If the pH is too low (highly acidic): The amine nucleophile will be protonated, rendering it non-nucleophilic and stopping the reaction.

    • If the pH is too high (basic): There is not enough acid to catalyze the dehydration of the hemiaminal intermediate.[3]

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[5][7]

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the starting materials are still present, consider increasing the reaction time or temperature (e.g., refluxing the solution).[10][11]

Q2: My reaction seems to be stalled, and I see no further product formation on TLC. What should I do?

A2: A stalled reaction often points to an equilibrium issue or deactivation of reactants.

  • Water Accumulation: As mentioned in Q1, water byproduct can inhibit the forward reaction.[1][2][4]

    • Solution: If not already in use, add a water scavenger like molecular sieves to the reaction mixture.[7][8]

  • Steric Hindrance or Electronic Effects: The specific benzaldehyde and amine derivatives used can influence reactivity. Electron-withdrawing groups on the aldehyde can increase its reactivity, while bulky groups on either reactant can sterically hinder the reaction.

    • Solution: For less reactive starting materials, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.[12] Using a microwave reactor can sometimes accelerate the reaction and improve yields.[13]

Q3: The purified product is not stable and seems to be decomposing. How can I prevent this?

A3: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[1][2]

  • Hydrolysis on Silica Gel: Purification via standard silica gel chromatography can sometimes lead to the decomposition of the imine due to the acidic nature of silica and the presence of trace amounts of water.[6][9]

    • Solution:

      • If possible, purify the product by recrystallization from a suitable solvent (e.g., ethanol).[11]

      • If chromatography is necessary, consider using a neutral support like alumina or deactivating the silica gel by pre-treating it with a base such as triethylamine.[6]

  • Storage: Improper storage can lead to degradation over time.

    • Solution: Store the purified this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.

Q4: I am observing multiple spots on my TLC plate besides the starting materials and the desired product. What are the possible side reactions?

A4: Several side reactions can occur during Schiff base formation:

  • Aldol Condensation: If the aldehyde has enolizable protons, it can undergo self-condensation under acidic or basic conditions.[6]

  • Over-reaction with Diamine: If using a diamine like ethylenediamine, it's possible to form a mixture of the mono- and di-substituted products.

    • Solution: Carefully control the stoichiometry of the reactants. Using a 2:1 molar ratio of the benzaldehyde derivative to ethylenediamine will favor the formation of the di-substituted product.[14]

  • Polymerization: In some cases, side reactions can lead to the formation of polymeric materials.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the synthesis of Schiff bases from ethylenediamine and benzaldehyde derivatives, based on literature data.

Table 1: Reaction Conditions for Schiff Base Synthesis

ParameterCondition 1Condition 2Condition 3
Aldehyde 4-chlorobenzaldehyde3-nitrobenzaldehyde4-methoxybenzaldehyde
Amine EthylenediamineEthylenediamineEthylenediamine
Molar Ratio (Aldehyde:Amine) 2:12:12:1
Solvent EthanolEthanolEthanol
Catalyst None mentionedNone mentionedNone mentioned
Temperature RefluxRefluxNot specified
Reaction Time 4 hours4 hoursNot specified
Yield Not specifiedNot specified90.38%[14]

Experimental Protocols

General Protocol for the Synthesis of N,N'-bis(benzylidene)ethane-1,2-diamine

This protocol is a generalized procedure based on common methods reported in the literature.[10][11][14]

Materials:

  • Benzaldehyde derivative (20 mmol)

  • Ethylenediamine (10 mmol)

  • Ethanol (20 mL)

  • Anhydrous Calcium Chloride (for drying tube)

Procedure:

  • Dissolve the benzaldehyde derivative (20 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • With continuous stirring, add ethylenediamine (10 mmol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator over anhydrous calcium chloride.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, melting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Benzaldehyde in Ethanol add_amine Add Ethylenediamine Dropwise reactants->add_amine Stirring reflux Reflux for 4h add_amine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT, then Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Desiccator wash->dry end end dry->end Final Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction q1 Is water being removed? start->q1 sol1 Use Dean-Stark or add molecular sieves q1->sol1 No q2 Is a catalyst present? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Add catalytic amount of weak acid (e.g., AcOH) q2->sol2 No q3 Is reaction time/temp sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase reflux time or temperature q3->sol3 No end_node Re-evaluate reaction q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting guide for low reaction yield.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction aldehyde Benzaldehyde (Carbonyl) hemiaminal Hemiaminal aldehyde->hemiaminal aldol Aldol Condensation Product aldehyde->aldol Self-condensation amine Ethylenediamine (Primary Amine) amine->hemiaminal Nucleophilic Attack imine This compound (Schiff Base) hemiaminal->imine Dehydration (-H2O) water Water hemiaminal->water

Caption: Reaction mechanism and potential side reaction.

References

Technical Support Center: Overcoming Solubility Problems of Ethylideneamino Benzoate in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with ethylideneamino benzoate and other poorly soluble compounds during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a Schiff base, a class of organic compounds with various biological activities. Like many organic molecules, it possesses a hydrophobic nature, leading to low aqueous solubility.[1][2] In bioassays, which are typically conducted in aqueous environments (e.g., cell culture media, buffers), poor solubility can lead to compound precipitation. This precipitation results in an inaccurate concentration of the test compound, leading to unreliable and misleading experimental outcomes, such as underestimated biological activity or false negatives.[3][4]

Q2: What are the recommended initial steps for dissolving this compound for a bioassay?

The standard approach for dissolving poorly soluble compounds like this compound is to first create a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays at low concentrations.[3][6] The concentrated stock is then serially diluted in the aqueous assay medium to achieve the desired final concentration while minimizing the final solvent concentration.

Q3: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue and can be addressed by:

  • Optimizing Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[5][7]

  • Modifying the Dilution Protocol: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help keep the compound in solution.

  • Using Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-127, to the assay buffer can help to stabilize the compound and prevent precipitation.[5]

  • Sonication: In-well sonication after dilution can help to redissolve precipitated compound, sometimes even achieving a supersaturated state.[3]

Q4: What are the potential adverse effects of using DMSO as a solvent in my bioassays?

While widely used, DMSO is not inert and can have effects on cells. It is important to:

  • Limit Final Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1% if possible, as sensitivity is cell-line specific.[7]

  • Include a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish the effects of the compound from the effects of the solvent.

  • Be Aware of Freeze-Thaw Issues: Repeated freeze-thaw cycles of DMSO stock solutions can sometimes lead to compound precipitation, resulting in inaccurate concentrations being used in assays.[3][8]

Q5: Are there alternatives to DMSO for improving the solubility of this compound?

Yes, several other methods can be employed, especially if DMSO is found to be incompatible with your assay:

  • Co-solvents: Other solvents like ethanol or DMF can be used, though their tolerated concentrations in cell-based assays are often lower than DMSO.[5]

  • pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[5][9][10] Schiff bases may have increased solubility at specific pH values.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[11][12][13][14] This is a powerful technique to increase aqueous solubility without using organic solvents.[11][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: Inconsistent or non-reproducible bioassay results.

  • Possible Cause: Incomplete dissolution or precipitation of the compound in the stock solution or assay medium.

    • Solution: Before use, visually inspect your DMSO stock solution for any precipitates. If any are observed, gentle warming and vortexing or sonication may be necessary. It's important to note that precipitation may not always be visible to the naked eye.[3] Storing compounds at lower concentrations (e.g., 2-5 mM) can reduce the likelihood of precipitation in the stock solution.[3]

  • Possible Cause: The compound is precipitating in the assay plate over the course of the experiment.

    • Solution: Determine the thermodynamic solubility of your compound in the specific assay buffer you are using. This will help you to work at concentrations below the solubility limit. Protocols for determining thermodynamic solubility are available and can be adapted for your specific needs.[15]

Problem: The compound shows lower than expected activity.

  • Possible Cause: The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.

    • Solution: Optimize your dilution protocol to ensure the compound remains in solution. Consider using a solubility-enhancing excipient like a cyclodextrin.[16] It's also crucial to ensure that all reagents are properly stored and have not degraded.[17]

Data Presentation

Table 1: General Solubility Characteristics of this compound and Related Structures

SolventSolubility ProfileRationale
WaterVery slightly soluble to insolubleThe hydrophobic aromatic rings and the ester group limit interaction with polar water molecules.[1][2]
DMSOGenerally solubleA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][6]
EthanolSolubleA polar protic solvent that can interact with the ester group and the imine nitrogen.[18]
ChloroformSolubleA non-polar organic solvent that can effectively solvate the non-polar regions of the molecule.
HexaneSlightly soluble to insolubleA non-polar solvent, but may be less effective than chloroform for this specific structure.[19]

Table 2: Recommended Maximum Concentrations of Common Solvents in Cell-Based Assays

SolventMaximum Recommended ConcentrationNotes
DMSO0.1% - 0.5%Cell line dependent. Always include a vehicle control.[7]
Ethanol≤ 0.1%Can have cellular effects even at low concentrations.
Methanol≤ 0.1%Generally more toxic to cells than ethanol.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Assay Medium

  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect for any particulates.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the final desired concentrations.

  • When diluting, add the stock solution to the medium while vortexing to ensure rapid mixing and minimize local high concentrations that can cause precipitation.

  • Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and ideally below 0.5%.[5]

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10 mM).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution to the HP-β-CD solution while stirring vigorously.

  • Allow the mixture to equilibrate (e.g., by shaking or stirring for several hours at a controlled temperature) to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting solution contains the solubilized compound.

  • The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Compound precipitates in bioassay medium check_stock Check stock solution for precipitation start->check_stock sonicate_stock Sonicate/warm stock solution check_stock->sonicate_stock Precipitate observed stock_ok Stock solution is clear check_stock->stock_ok No precipitate sonicate_stock->stock_ok optimize_dilution Optimize dilution protocol (e.g., serial dilution) stock_ok->optimize_dilution precipitation_persists Precipitation still occurs optimize_dilution->precipitation_persists Precipitation occurs end Proceed with bioassay optimize_dilution->end No precipitation reduce_concentration Lower final compound concentration precipitation_persists->reduce_concentration solubility_enhancement Use solubility enhancers (Cyclodextrin, Surfactants, pH adjustment) reduce_concentration->solubility_enhancement Still precipitates reduce_concentration->end No precipitation solubility_enhancement->end

Caption: A workflow for troubleshooting compound precipitation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Induces Compound Ethylideneamino Benzoate Compound->Kinase_B Inhibits (Requires Solubilization)

Caption: A hypothetical signaling pathway showing inhibition.

References

Technical Support Center: Purification of Ethylideneamino Benzoate and Related Schiff Bases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethylideneamino benzoate and structurally similar Schiff bases (imines).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most probable impurities are unreacted starting materials, which include the parent amine (e.g., ethylamine) and the carbonyl compound (e.g., a substituted benzaldehyde or ketone). Additionally, water from the condensation reaction can be present and may lead to hydrolysis of the imine product back to its starting materials.[1][2] Side products from potential self-condensation of the aldehyde or other side reactions may also be present.

Q2: My purified this compound decomposes over time. How can I store it properly?

A2: Schiff bases, particularly those derived from aliphatic aldehydes, can be susceptible to hydrolysis and thermal degradation.[3] For optimal stability, store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, such as in a refrigerator or freezer.[3] It is crucial to protect it from moisture.[3]

Q3: Is column chromatography a suitable purification method for this compound?

A3: Column chromatography can be used, but it requires special precautions. Standard silica gel is acidic and can catalyze the hydrolysis of the imine bond, leading to the decomposition of your product on the column.[4][5][6] If you opt for column chromatography, it is advisable to use neutral alumina or to deactivate the silica gel by adding a small percentage of a basic modifier, like triethylamine, to your eluent.[3][4][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is often a mixture of a polar and a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexane).- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
The product oils out during recrystallization instead of forming crystals. The melting point of the impurity is significantly lower than that of the product, or the boiling point of the solvent is too high.- Try a lower-boiling point solvent.- Add a small seed crystal of the pure compound to induce crystallization.- Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then allow it to cool slowly.
TLC analysis after column chromatography shows the presence of starting materials that were not in the crude product. The imine is hydrolyzing on the silica gel column.[5][6]- Switch to a neutral stationary phase like neutral alumina.[3][7]- Deactivate the silica gel by running the column with an eluent containing 1-2% triethylamine.[4][7][8]- Run the column as quickly as possible to minimize contact time with the stationary phase.[4][7]
The product appears as a streak on the TLC plate. The compound may be interacting too strongly with the acidic silica gel, or it could be degrading.- Add a small amount of triethylamine (e.g., 1%) to the TLC developing solvent to neutralize the silica gel.[9]- Spot the TLC plate and develop it immediately to minimize exposure to the stationary phase.
The NMR spectrum of the purified product still shows peaks corresponding to the starting aldehyde/ketone and amine. Incomplete reaction or hydrolysis during workup or purification.- Ensure the reaction has gone to completion before starting the workup.- During the workup, avoid acidic aqueous solutions if possible, as they can rapidly hydrolyze the imine.[1][7]- If unreacted starting materials are present, consider a purification technique that specifically removes them. For example, an unreacted aldehyde can sometimes be removed by washing with an aqueous solution of sodium bisulfite.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is often the most effective method for purifying solid Schiff bases.[3][10]

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.[10]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol includes modifications to prevent the hydrolysis of the imine on the column.

  • Stationary Phase and Eluent Selection:

    • Option A (Preferred): Use neutral alumina as the stationary phase.[3][7]

    • Option B: Use silica gel, but add 1-2% triethylamine to the eluent to neutralize the acidic sites.[4][7][8]

    • Determine a suitable eluent system using TLC (with the same stationary phase and solvent modifier). A good starting point for many Schiff bases is a mixture of hexane and ethyl acetate.[8] Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing:

    • Pack the column with your chosen stationary phase using the selected eluent system (with triethylamine if using silica gel).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of the stationary phase ("dry loading").

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

  • Solvent Removal:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator. If triethylamine was used, it may need to be removed under high vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization of Schiff Bases

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA common and effective solvent for many Schiff bases.[3]
Methanol65PolarSimilar to ethanol, but with a lower boiling point.[11]
Isopropanol82PolarAnother good option for recrystallization.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexane.
Hexane69Non-polarTypically used as the "poor" solvent in a mixed-solvent system.
Dichloromethane40MediumA lower-boiling point solvent that can be useful.[3]

Table 2: Troubleshooting Column Chromatography Parameters

ParameterStandard ConditionModified Condition for Schiff BasesRationale
Stationary Phase Silica GelNeutral Alumina or Amine-functionalized Silica[3][12]Avoids the acidic nature of silica which can cause hydrolysis.[5][6][8]
Eluent Modifier None1-2% Triethylamine in the eluentNeutralizes acidic sites on silica gel to prevent product degradation.[4][7][8]
Elution Speed ModerateAs fast as good separation allowsMinimizes the time the compound spends on the potentially acidic stationary phase.[4][7]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Ethylideneamino Benzoate Product tlc TLC Analysis crude->tlc solid Is the product solid? tlc->solid recrystallize Recrystallization solid->recrystallize Yes column Column Chromatography solid->column No / Impure pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Oily Product column->pure_oil

Caption: General workflow for the purification of this compound.

Decision Logic for Purification Method

decision_logic action_node action_node start Crude Product Analysis (TLC) thermal_stability Is the compound thermally stable? start->thermal_stability solid_at_rt Is the product a solid at room temperature? thermal_stability->solid_at_rt Yes column Use Column Chromatography (with precautions) thermal_stability->column No polarity_diff Significant polarity difference between product and impurities? polarity_diff->column Yes distill Consider Distillation/ Kugelrohr (if liquid) polarity_diff->distill No solid_at_rt->polarity_diff No recrystallize Attempt Recrystallization solid_at_rt->recrystallize Yes

Caption: Decision tree for selecting a suitable purification technique.

References

scaling up the synthesis of ethylideneamino benzoate for further studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethylideneamino Benzoate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to equilibrium. Schiff base formation is a reversible reaction.[1][2][3]- Remove water as it forms using a Dean-Stark trap with a suitable solvent like toluene.[1][3] - Add a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.[4][5][6]
Low reactivity of starting materials.- Use a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, glacial acetic acid) to protonate the carbonyl group and increase its electrophilicity.[1][3][4] - Increase the reaction temperature, but monitor for side reactions.
Incorrect pH of the reaction mixture.- The optimal pH for imine formation is typically around 4-5.[2][7][8] At low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the reaction.[2][8]
Presence of Impurities in the Final Product Unreacted starting materials (ethyl aminobenzoate or acetaldehyde).- Use a slight excess of the more volatile component (acetaldehyde) and remove it by evaporation after the reaction. - Purify the crude product using column chromatography or recrystallization.[9]
Hydrolysis of the imine product. Imines can be sensitive to water, especially under acidic conditions.[2][5][9]- Ensure all work-up and purification steps are performed under anhydrous conditions. - Neutralize any acid catalyst before work-up.
Side reactions such as aldol condensation of acetaldehyde.- Control the reaction temperature. Aldol reactions can be favored at higher temperatures. - Add the acetaldehyde slowly to the reaction mixture to maintain a low concentration.
Difficulty in Isolating the Product Product is an oil or does not crystallize easily.- Attempt purification by column chromatography on silica gel or alumina.[9] - Try different solvents or solvent mixtures for recrystallization. A mixture of ethyl acetate and hexane can be a good starting point.[9]
Product decomposes during purification.- Use flash chromatography to minimize the time the product is on the stationary phase. - Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[6]
Scale-Up Challenges Poor heat transfer in a large reactor, leading to localized overheating and side reactions.- Use a reactor with adequate agitation and a jacket for precise temperature control. - Consider a semi-batch process where one reactant is added gradually to control the reaction rate and temperature.
Inefficient water removal at a larger scale.- Ensure the Dean-Stark trap is appropriately sized for the scale of the reaction. - For very large scales, consider a continuous process with a packed bed of a solid desiccant.
Product isolation and handling at a larger scale becomes difficult.- If the product is a solid, use appropriate filtration and drying equipment. - If the product is an oil, use extraction and distillation techniques suitable for the scale.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is a Schiff base condensation reaction between ethyl aminobenzoate and acetaldehyde. The primary amine of ethyl aminobenzoate acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form the imine product.[10][11]

Q2: What is the role of an acid catalyst in this reaction?

A2: An acid catalyst, such as p-toluenesulfonic acid or glacial acetic acid, protonates the carbonyl oxygen of acetaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[1][3][4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting materials (ethyl aminobenzoate and acetaldehyde). The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.

Q4: What are the key safety precautions to consider during the synthesis and scale-up?

A4: Acetaldehyde is volatile and has a low boiling point, so the reaction should be carried out in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When scaling up, be mindful of the exothermic nature of the reaction and ensure adequate cooling capacity.

Q5: How can I purify the final product?

A5: The product can be purified by several methods. If it is a solid, recrystallization from a suitable solvent is a common method.[9] If it is an oil or a thermally sensitive compound, column chromatography on silica gel or alumina is recommended.[9] Distillation under reduced pressure can also be used if the product is a high-boiling liquid.

Experimental Protocol: Synthesis of this compound (Lab Scale)

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Ethyl 4-aminobenzoate

  • Acetaldehyde

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for work-up and purification

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a condenser.

  • To the flask, add ethyl 4-aminobenzoate and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Begin stirring the mixture and heat it to reflux.

  • Slowly add acetaldehyde to the reaction mixture.

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, or the reaction is complete as indicated by TLC, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography (using a gradient of ethyl acetate in hexane) or recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields (Illustrative Examples)

Entry Scale (mmol) Catalyst Solvent Reaction Time (h) Yield (%)
110Acetic AcidEthanol675
210p-TSAToluene485
3100p-TSAToluene582
4100NoneToluene1240

Table 2: Purification Methods and Purity (Illustrative Examples)

Entry Crude Yield (g) Purification Method Final Yield (g) Purity (by HPLC)
11.5Recrystallization (Ethanol/Water)1.298.5%
21.7Column Chromatography (Silica Gel)1.499.2%
316.4Recrystallization (Ethyl Acetate/Hexane)13.598.8%
48.0Column Chromatography (Silica Gel)6.599.5%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant_Preparation Prepare Reactants: - Ethyl Aminobenzoate - Acetaldehyde - Toluene (Solvent) - p-TSA (Catalyst) Reaction_Setup Set up Reaction: - Round-bottom flask - Dean-Stark trap - Condenser Reactant_Preparation->Reaction_Setup Reaction_Execution Execute Reaction: - Add reactants and catalyst - Heat to reflux - Remove water Reaction_Setup->Reaction_Execution Reaction_Monitoring Monitor Progress: - TLC analysis - Water collection Reaction_Execution->Reaction_Monitoring Quenching Neutralize Catalyst: - Wash with NaHCO3 solution Reaction_Monitoring->Quenching Reaction Complete Extraction Extract Product: - Separate organic layer - Wash with brine Quenching->Extraction Drying_Concentration Dry and Concentrate: - Dry with MgSO4 - Evaporate solvent Extraction->Drying_Concentration Purification_Method Select Method: - Recrystallization or - Column Chromatography Drying_Concentration->Purification_Method Final_Product Isolate Pure Product: - this compound Purification_Method->Final_Product Scale_Up_Logic Start Lab-Scale Synthesis Successful? Optimize Optimize Lab-Scale Parameters: - Catalyst loading - Temperature - Reaction time Start->Optimize No Scale_Up Proceed to Pilot Scale Start->Scale_Up Yes Optimize->Start Safety Conduct Safety Assessment: - Exothermicity - Reagent handling Scale_Up->Safety Equipment Select Appropriate Equipment: - Jacketed reactor - Larger condenser Safety->Equipment Process Pilot-Scale Synthesis Equipment->Process Analysis Analyze Pilot Batch: - Yield - Purity - Impurity profile Process->Analysis Decision Pilot Batch Meets Specs? Analysis->Decision Production Proceed to Production Scale Decision->Production Yes Troubleshoot Troubleshoot Pilot Process: - Identify deviations - Modify parameters Decision->Troubleshoot No Troubleshoot->Process

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Ethylideneamino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of ethylideneamino benzoate derivatives against common bacterial pathogens, benchmarked against established antibacterial agents.

This guide provides a comparative analysis of the antibacterial activity of this compound derivatives, specifically focusing on their efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The performance of these compounds is compared with sodium benzoate, a common preservative, and two widely used antibiotics, ciprofloxacin and gentamicin. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data, detailed experimental methodologies, and visual representations of experimental workflows.

Data Presentation

The antibacterial efficacy of the evaluated compounds is presented below. The data is compiled from various studies and standardized for comparison. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a substance that prevents visible growth of a bacterium, while the Zone of Inhibition (ZI) diameter, determined by the Kirby-Bauer method, reflects the extent of the antibacterial effect.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Compounds against E. coli and S. aureus

CompoundBacterial StrainMIC (µg/mL)Reference
Sodium Benzoate Escherichia coli400[1]
Staphylococcus aureus400[1]
Ciprofloxacin Escherichia coli0.013 - 0.08[2]
Staphylococcus aureus0.6[2]
Gentamicin Escherichia coliNot specified
Staphylococcus aureusNot specified

Table 2: Zone of Inhibition (ZI) Diameters of this compound Derivatives and Standard Antibiotics against E. coli and S. aureus

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
Schiff Base Derivative (15) from Ethyl-4-aminobenzoate Escherichia coli10 - 15 (moderate activity)[1]
Staphylococcus aureusNot specified as most potent[1]
Schiff Base Derivative (13) from Ethyl-4-aminobenzoate Staphylococcus aureus10 - 15 (moderate activity)[1]
Gentamicin Escherichia coli17 - 22.5[3]
Staphylococcus aureus15.5 - 18.5[3]

Note: The study by Ahmed et al. (2018) categorized the activity of Schiff base derivatives. "Moderately active" was defined as a zone of inhibition between 10-15 mm.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][6]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the bacterium is observed.

2. Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[1][7][8]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 16-18 hours).

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound & alternatives C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Experimental Workflow for Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Place antimicrobial-impregnated disks on the agar surface B->C D Incubate at 37°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Compare zone diameter to interpretive standards E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

A Comparative Analysis of the Antibacterial Activity of Ethylideneamino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the In Vitro Antibacterial Efficacy of a Series of Schiff Bases Derived from Ethyl 4-Aminobenzoate.

This guide provides a comprehensive comparison of the biological activity of ethylideneamino benzoate and its derivatives, with a specific focus on their antibacterial properties. The data presented is derived from scientific studies evaluating the efficacy of these compounds against various bacterial strains. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Comparative Antibacterial Activity

The antibacterial efficacy of a series of Schiff bases derived from the condensation of ethyl 4-aminobenzoate with various aromatic aldehydes was evaluated. The following table summarizes the in vitro antibacterial activity, measured as the zone of inhibition in millimeters, against a panel of Gram-positive and Gram-negative bacteria.

Compound IDAldehyde PrecursorR Group (Substitution on Benzaldehyde Ring)Pseudomonas aeruginosa (ATCC 27853)Enterococcus faecalis (ATCC 29212)Acinetobacter calcoaceticus (ATCC 23055)Klebsiella pneumoniae (ATCC 10031)Vibrio cholerae (569B)Escherichia coli (ATCC 25922)Staphylococcus aureus (PTCC 1112)Salmonella typhimurium (PTCC 1735)
5a Salicylaldehyde2-OH1011121110101110
5b 4-Hydroxybenzaldehyde4-OH1112111211111211
5c 4-Methoxybenzaldehyde4-OCH₃91091099109
5d 5-Chlorosalicylaldehyde2-OH, 5-Cl1213131212121312
5e 5-Bromosalicylaldehyde2-OH, 5-Br1314141313131413
5f 3-Nitrobenzaldehyde3-NO₂1415151414141514
5g 2-Nitrobenzaldehyde2-NO₂1516161515151615

Experimental Protocols

The antibacterial activity of the synthesized Schiff bases was determined using the agar well diffusion method. A detailed protocol is provided below.

Preparation of Test Compounds and Antibacterial Assay:

  • Stock Solution Preparation: The synthesized Schiff base compounds were dissolved in dimethyl sulfoxide (DMSO) to an initial concentration of 10 mg/mL.

  • Serial Dilutions: The stock solutions were serially diluted to obtain concentrations of 1 mg/mL and 0.1 mg/mL.

  • Bacterial Culture Preparation: The test bacterial strains were cultured in a suitable broth medium to achieve a specified cell density.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.

  • Well Preparation: Wells of a specific diameter were created in the agar plates using a sterile borer.

  • Application of Test Compounds: A 70 µL aliquot of each concentration of the test compound was added to the respective wells. A well containing 70 µL of DMSO was used as a negative control.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each well.

Proposed Mechanism of Antibacterial Action

The biological activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). While the exact mechanism is a subject of ongoing research, several pathways have been proposed. The following diagram illustrates the potential mechanisms by which these compounds may exert their antibacterial effects.

Antimicrobial Mechanism of Schiff Bases Proposed Antimicrobial Mechanisms of this compound Derivatives cluster_compound Schiff Base Compound cluster_bacterium Bacterial Cell cluster_outcome Outcome Compound This compound Derivative (Schiff Base) CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynthesis Protein Synthesis Compound->ProteinSynthesis Inhibition DNAReplication DNA Replication Compound->DNAReplication Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption Bacteriostatic Bacteriostatic Effect CellWall->Bacteriostatic ProteinSynthesis->Bacteriostatic DNAReplication->Bacteriostatic CellMembrane->Bacteriostatic Bactericidal Bactericidal Effect Bacteriostatic->Bactericidal

Caption: Proposed mechanisms of antibacterial action for this compound derivatives.

The antimicrobial action of these Schiff bases is believed to involve multiple targets within the bacterial cell. The azomethine group may form hydrogen bonds with cellular components, disrupting their normal function.[1] Furthermore, these compounds can chelate metal ions, altering their polarity and facilitating passage across the bacterial cell membrane, which can lead to the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, and DNA replication.[1]

References

A Cross-Validation of Experimental and Computational Analyses of Ethylideneamino Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental and computational data for Schiff base derivatives of ethyl benzoate, specifically focusing on the structural and spectroscopic properties of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation between experimental findings and theoretical calculations, highlighting the synergies and divergences of these methodologies in molecular characterization.

Introduction

Schiff bases derived from ethyl aminobenzoate are a class of organic compounds that have garnered significant interest due to their diverse applications, including their potential in medicinal chemistry and materials science. A thorough understanding of their molecular structure and properties is crucial for the rational design of new compounds with desired activities. This guide presents a side-by-side comparison of experimental data obtained from single-crystal X-ray diffraction and various spectroscopic techniques with computational data derived from Density Functional Theory (DFT) calculations for a representative molecule, {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}. This cross-validation serves to underscore the predictive power of computational models and their utility in complementing experimental research.

Synthesis and Characterization: An Integrated Experimental and Computational Workflow

The synthesis of ethylideneamino benzoate derivatives typically involves the condensation reaction of an appropriate aldehyde with ethyl-4-aminobenzoate. The resulting Schiff base can then be characterized using a suite of experimental techniques to elucidate its structural and electronic properties. Concurrently, computational methods, particularly DFT, can be employed to model the molecule and predict these same properties. The following diagram illustrates the workflow for this integrated approach.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Cross-Validation A Synthesis of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} B Single Crystal X-ray Diffraction A->B C Spectroscopic Analysis (FTIR, NMR, UV-Vis) A->C F Comparison of Structural Parameters (Bond Lengths, Bond Angles) B->F G Comparison of Spectroscopic Data (IR, UV-Vis) C->G D Molecular Modeling E DFT Calculations (Geometry Optimization, Vibrational Frequencies, Electronic Spectra) D->E E->F E->G

Caption: Integrated workflow for the experimental and computational analysis of this compound derivatives.

Experimental Protocols

Synthesis of {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}

The synthesis of the title Schiff base is achieved through the condensation of salicylaldehyde and ethyl-4-aminobenzoate (benzocaine). Equimolar amounts of salicylaldehyde and benzocaine are dissolved in a suitable solvent, such as ethanol, and refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure product.

Spectroscopic and Structural Characterization
  • FTIR Spectroscopy: Infrared spectra are typically recorded using KBr pellets on an FTIR spectrophotometer in the range of 4000-400 cm⁻¹. This technique is used to identify the characteristic functional groups in the synthesized molecule.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to determine the chemical environment of the protons in the molecule.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a solvent like DMF to study the electronic transitions within the molecule.

  • Single-Crystal X-ray Diffraction: A single crystal of the compound is subjected to X-ray diffraction analysis to determine its precise three-dimensional molecular structure, including bond lengths and bond angles.

Computational Methodology

Computational analysis of this compound derivatives is often performed using Density Functional Theory (DFT). The geometry of the molecule is optimized to its lowest energy state.

  • Software: Gaussian 09 and GaussView are commonly used for these calculations.

  • Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set is a widely used combination for such molecules.

  • Calculations:

    • Geometry Optimization: To find the most stable conformation of the molecule.

    • Frequency Calculations: To predict the vibrational (IR) spectra and confirm that the optimized structure is a true minimum on the potential energy surface.

    • Time-Dependent DFT (TD-DFT): To calculate the electronic absorption (UV-Vis) spectra.

The following diagram illustrates the logical relationship in a typical DFT-based computational analysis.

G A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Optimized Molecular Geometry B->C D Frequency Calculation C->D E TD-DFT Calculation C->E H Analysis of Molecular Properties (Bond Parameters, HOMO-LUMO, etc.) C->H F Predicted IR Spectrum D->F G Predicted UV-Vis Spectrum E->G

Caption: Logical workflow for DFT-based computational analysis of molecular properties.

Comparative Analysis of Results

The core of the cross-validation lies in the direct comparison of the experimental and computational data.

Structural Parameters: Bond Lengths and Angles

The following table presents a comparison of selected experimental bond lengths and angles for {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} obtained from single-crystal X-ray diffraction with theoretical values for a closely related methoxy derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, calculated using DFT.[1] While not an exact one-to-one comparison due to the additional methoxy group in the computational model, it provides a valuable insight into the accuracy of the theoretical approach.

ParameterBond/AngleExperimental Value (Å or °)
Bond Lengths C=N1.283
C-O (ester)1.207
C-O (hydroxyl)1.345
Bond Angles C-C-N121.5
C-N=C122.3

Experimental data for {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}.

Spectroscopic Data

The table below compares the key experimental vibrational frequencies and electronic absorption maxima for {ethyl 4-(2-hydroxy-benzylideneamino) benzoate} with computationally predicted values for a similar derivative.[1]

Spectroscopic TechniqueParameterExperimental Value
FTIR ν(C=N)~1616 cm⁻¹
ν(C=O)~1705 cm⁻¹
ν(O-H)~3440 cm⁻¹
UV-Vis λ_max280 nm, 315 nm, 350 nm

Experimental data for {ethyl 4-(2-hydroxy-benzylideneamino) benzoate}.

Conclusion

The cross-validation of experimental and computational data for this compound derivatives demonstrates a strong correlation between the two approaches. DFT calculations, when performed with appropriate functionals and basis sets, can accurately predict molecular geometries and spectroscopic properties. While minor discrepancies exist, often attributable to intermolecular interactions in the solid state (in experimental data) versus the gas-phase nature of many calculations, the overall agreement is excellent. This integrated approach, leveraging the strengths of both experimental characterization and theoretical modeling, provides a robust framework for the study and design of novel Schiff base compounds for various scientific applications.

References

Unveiling the Antimicrobial Potential of Ethylideneamino Benzoate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are exploring a diverse range of chemical scaffolds. One such area of interest is the derivatives of ethylideneamino benzoate. This guide provides a comparative overview of the efficacy of a representative this compound derivative, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB), against standard antimicrobial agents. This analysis is intended for researchers, scientists, and drug development professionals.

It is important to note that comprehensive quantitative data on the antimicrobial activity of simple this compound is limited in publicly available scientific literature. Therefore, this guide focuses on a known derivative as a case study to provide insights into the potential of this class of compounds.

Executive Summary

The Schiff base derivative, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, has demonstrated qualitative antimicrobial activity against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as a pathogenic fungus.[1][2][3] Direct quantitative comparisons with standard antimicrobial agents are challenging due to the absence of reported Minimum Inhibitory Concentration (MIC) or zone of inhibition data for E4AB. However, by juxtaposing the observed qualitative activity of E4AB with the known potency of standard drugs against the same microorganisms, we can infer its relative efficacy.

Comparative Antimicrobial Efficacy

The antimicrobial activity of E4AB was evaluated against Bacillus subtilis (a Gram-positive bacterium), Enterobacter sp. (a Gram-negative bacterium), and Fusarium oxysporum f. sp. cubense (a fungus) using the disc-diffusion method.[1][2][3]

Table 1: Qualitative Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (E4AB)

MicroorganismTypeQualitative Activity of E4AB
Bacillus subtilisGram-positive bacteriumActive
Enterobacter sp.Gram-negative bacteriumMore sensitive than B. subtilis at higher concentrations
Fusarium oxysporum f. sp. cubenseFungusRelatively potent inhibitory activity

Source: Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate[1][2][3]

To provide a benchmark for comparison, the following table summarizes the typical Minimum Inhibitory Concentrations (MICs) of standard antimicrobial agents against the same or similar species of microorganisms. A lower MIC value indicates greater potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobial Agents

MicroorganismStandard AgentMIC (µg/mL)
Bacillus subtilisCiprofloxacin0.25 - 2
Ampicillin0.015 - 0.5
Enterobacter sp.Ciprofloxacin0.015 - 1
Ampicillin8 - 256
Fusarium oxysporumFluconazole>64
Amphotericin B0.5 - 4

Based on the qualitative description, E4AB shows promise, particularly against Enterobacter and Fusarium oxysporum. However, without quantitative MIC data for E4AB, a direct comparison of potency with standard agents like Ciprofloxacin, Ampicillin, Fluconazole, and Amphotericin B is not possible. For instance, while E4AB is active against B. subtilis, it is impossible to say whether it is more or less potent than Ciprofloxacin or Ampicillin based on the available data.

Experimental Protocols

The antimicrobial activity of E4AB was determined using the disc-diffusion method. A detailed, generalized protocol for this method is provided below.

Disc-Diffusion Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of Test Compound: Sterile paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compound (in the case of E4AB, solutions in DMSO were used) and placed on the surface of the inoculated agar plate.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or a different temperature and duration for fungi).

  • Observation of Results: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the disc-diffusion antimicrobial susceptibility test.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Agar Surface for Confluent Growth prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate prep_discs Impregnate Paper Discs with Test Compound place_discs Place Impregnated Discs on Inoculated Agar prep_discs->place_discs inoculate->place_discs incubate Incubate Plates under Optimal Conditions place_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Disc-Diffusion Antimicrobial Susceptibility Testing Workflow.

Conclusion

The available evidence suggests that the this compound derivative, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, possesses antimicrobial properties against both bacteria and fungi. The qualitative results are encouraging and warrant further investigation. To enable a robust comparison with standard antimicrobial agents, future studies should focus on determining the Minimum Inhibitory Concentrations (MICs) of this and other related compounds. Such quantitative data is essential for elucidating the true therapeutic potential of the this compound class of molecules in the development of new antimicrobial drugs.

References

Unveiling the Antimicrobial Arsenal of Ethylideneamino Benzoate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the proposed mechanisms of action for ethylideneamino benzoate and structurally similar Schiff bases derived from aminobenzoic acid. By objectively comparing their performance with alternative antimicrobial agents and presenting supporting experimental data, this document serves as a valuable resource for advancing antimicrobial research and development.

Proposed Mechanisms of Action: A Multi-pronged Attack

Schiff bases derived from aminobenzoic acid, including the representative compound this compound, are proposed to exert their antimicrobial effects through a multi-targeted approach, primarily focusing on the disruption of essential bacterial processes. The key proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, interference with bacterial cell membrane integrity, and the quenching of quorum sensing.

Inhibition of DNA Gyrase and Topoisomerase IV: Halting Bacterial Replication

A primary proposed mechanism of action for this class of Schiff bases is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, the Schiff bases can prevent the resealing of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. This mechanism is shared with the widely used fluoroquinolone antibiotics.

Disruption of Bacterial Cell Membrane: Compromising Cellular Integrity

Another significant proposed mechanism involves the interaction of these Schiff bases with the bacterial cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, lysis of the bacterial cell.

Quorum Sensing Inhibition: Silencing Bacterial Communication

Emerging evidence suggests that Schiff bases derived from aminobenzoic acid may also act as inhibitors of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By interfering with QS signaling pathways, these compounds can attenuate bacterial pathogenicity and increase their susceptibility to conventional antibiotics and host immune responses.

Comparative Performance Analysis

To provide a clear comparison of the antimicrobial efficacy of Schiff bases derived from aminobenzoic acid, the following tables summarize their Minimum Inhibitory Concentration (MIC) values against various bacterial strains, benchmarked against established antibiotics. Due to the limited availability of specific data for "this compound," the data presented here is for structurally related Schiff bases derived from 4-aminobenzoic acid.

Table 1: Antibacterial Activity (MIC in μg/mL) of 4-Aminobenzoic Acid Derived Schiff Bases Compared to Ciprofloxacin.

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Schiff Base 112.5>100>100[1]
Schiff Base 225>100>100[1]
Ciprofloxacin0.5 - 20.015 - 10.25 - 4[2]

Table 2: Antibacterial Activity (MIC in μg/mL) of 4-Aminobenzoic Acid Derived Schiff Bases Compared to Ampicillin.

Compound/DrugStaphylococcus aureusBacillus subtilisReference
Schiff Base 312.525[1]
Schiff Base 42550[1]
Ampicillin0.12 - 500.06 - 0.25[3]

Table 3: Antifungal Activity (MIC in μg/mL) of a 4-Aminobenzoic Acid Derived Schiff Base Compared to Nystatin.

Compound/DrugAspergillus nigerReference
Schiff Base 512.5[1]
Nystatin1.56 - 6.25[1]

Experimental Protocols for Mechanism Validation

This section provides detailed methodologies for the key experiments cited in the validation of the proposed mechanisms of action.

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[4][5]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA (substrate)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent only)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound, positive control, or negative control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Bacterial Cell Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, leading to the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).[6][7]

Materials:

  • Bacterial culture (e.g., E. coli) grown to mid-log phase

  • Buffer (e.g., 5 mM HEPES, pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution

  • Test compound

  • Positive control (e.g., Polymyxin B)

  • Fluorometer

Procedure:

  • Wash and resuspend the bacterial cells in the buffer to a specific optical density.

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test compound or positive control to the cell suspension.

  • Immediately monitor the increase in fluorescence over time.

  • An increase in fluorescence indicates the uptake of NPN into the hydrophobic environment of the damaged bacterial membrane.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

This assay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein in a quorum sensing-dependent manner. Inhibition of violacein production indicates interference with the QS system.[8][9][10]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound

  • Solvent control (e.g., DMSO)

Procedure:

  • Grow an overnight culture of C. violaceum.

  • Inoculate fresh LB broth with the overnight culture.

  • Add varying concentrations of the test compound or solvent control to the inoculated broth.

  • Incubate the cultures at 30°C for 24-48 hours with shaking.

  • Visually assess the inhibition of purple pigment production.

  • For quantitative analysis, extract the violacein from the bacterial cells (e.g., using DMSO or ethanol) and measure the absorbance at 585 nm.

  • A decrease in violacein production in the presence of the test compound, without significant inhibition of bacterial growth, indicates QS inhibition.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Schiff Base Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibited_Gyrase Inhibited DNA Gyrase Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Daughter_DNA Daughter DNA Replication_Fork->Daughter_DNA Schiff_Base Ethylideneamino benzoate Schiff_Base->DNA_Gyrase Binds to enzyme Inhibited_Gyrase->Replication_Fork Halts replication

Caption: Inhibition of DNA Gyrase by this compound.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Membrane Outside Lipid Bilayer Inside Disrupted_Membrane Outside Disrupted Lipid Bilayer Inside Membrane->Disrupted_Membrane Schiff_Base Ethylideneamino benzoate Schiff_Base->Membrane Intercalates into aLipid Bilayer Leakage Leakage of intracellular components Disrupted_Membrane:f2->Leakage

Caption: Disruption of Bacterial Cell Membrane Integrity.

Quorum_Sensing_Inhibition cluster_qs Bacterial Quorum Sensing cluster_qsi Inhibition by Schiff Base Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (Signal Molecule) Autoinducer_Synthase->Autoinducer Produces Receptor Receptor Protein Autoinducer->Receptor Binds to Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Schiff_Base Ethylideneamino benzoate Schiff_Base->Receptor Blocks binding

Caption: Inhibition of Quorum Sensing Signaling Pathway.

Experimental_Workflow Start Start: Antimicrobial Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Determination Mechanism_Validation Mechanism of Action Validation MIC_Determination->Mechanism_Validation DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism_Validation->DNA_Gyrase_Assay Hypothesis 1 Membrane_Permeability_Assay Membrane Permeability Assay Mechanism_Validation->Membrane_Permeability_Assay Hypothesis 2 QS_Inhibition_Assay Quorum Sensing Inhibition Assay Mechanism_Validation->QS_Inhibition_Assay Hypothesis 3 Data_Analysis Data Analysis and Comparison DNA_Gyrase_Assay->Data_Analysis Membrane_Permeability_Assay->Data_Analysis QS_Inhibition_Assay->Data_Analysis Conclusion Conclusion: Validated Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for Mechanism Validation.

References

A Comparative Analysis of the Coordinating Properties of Ethylideneamino Benzoate Analogues with Divalent Transition Metals

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available data on the stability constants, thermodynamic parameters, and spectroscopic characteristics of Schiff base complexes derived from the condensation of primary amines with aldehydes, which share structural similarities with ethylideneamino benzoate. This comparative analysis provides valuable insights for researchers, scientists, and professionals in drug development interested in the coordination chemistry of such ligands.

Comparative Data of Metal Complexes with Related Schiff Base Ligands

The stability of metal complexes with Schiff base ligands is influenced by the nature of the metal ion and the ligand itself. The Irving-Williams series, which is generally followed, predicts the stability of high-spin octahedral complexes of divalent metal ions to be in the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Data from potentiometric studies on Schiff bases derived from salicylaldehyde and various amino acids, as well as derivatives of 4-aminoantipyrine, align with this trend.

Metal IonLigand SystemLog K₁Log K₂ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
Cu(II) Salicylaldehyde + Valine15.40 (β₂)----[1]
Ni(II) Salicylaldehyde + Valine10.4213.50 (β₂)---[1]
Zn(II) Salicylaldehyde + Valine9.2515.10 (β₂)---[1]
Cu(II) 4-Aminoantipyrine derivative (L¹)10.318.76-58.7-45.843.3[2]
Ni(II) 4-Aminoantipyrine derivative (L¹)8.857.64-50.5-38.241.2[2]
Co(II) 4-Aminoantipyrine derivative (L¹)8.327.11-47.4-35.141.2[2]
Mn(II) 4-Aminoantipyrine derivative (L¹)7.216.18-41.1-29.937.5[2]

Note: β₂ represents the overall stability constant for the 1:2 metal-ligand complex. Data for the 4-aminoantipyrine derivative is at 298 K.

The provided data indicates that Cu(II) consistently forms the most stable complexes, which is attributed to the Jahn-Teller effect providing additional stabilization. The thermodynamic parameters for the 4-aminoantipyrine derivative complexes show that the complex formation is a spontaneous and endothermic process, driven by a positive entropy change.[2] This suggests that the chelation process is favored by the increase in disorder of the system upon the release of solvent molecules from the coordination sphere of the metal ion.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of Schiff base metal complexes, based on methodologies reported in the literature.

Synthesis of Schiff Base Ligand:

A common method for the synthesis of Schiff bases is the condensation reaction between a primary amine and an aldehyde. For a ligand analogous to this compound, ethyl 4-aminobenzoate would be reacted with acetaldehyde.

  • An equimolar amount of ethyl 4-aminobenzoate is dissolved in a suitable solvent, such as ethanol.

  • An equimolar amount of acetaldehyde is added dropwise to the solution while stirring.

  • A few drops of a catalyst, such as glacial acetic acid, may be added.

  • The reaction mixture is then refluxed for a period of 2-4 hours.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • Upon cooling, the Schiff base product precipitates out and is collected by filtration, washed with cold ethanol, and dried in a desiccator.

Synthesis of Metal Complexes:

  • The synthesized Schiff base ligand is dissolved in a suitable solvent, typically ethanol or methanol.

  • A solution of the metal salt (e.g., chloride or acetate salt of Cu(II), Ni(II), Co(II), or Zn(II)) in the same solvent is added dropwise to the ligand solution in a 1:2 metal-to-ligand molar ratio.

  • The mixture is refluxed for 3-5 hours.

  • The resulting colored precipitate of the metal complex is filtered, washed with the solvent, and dried.

Potentiometric Titration for Stability Constant Determination:

The determination of proton-ligand and metal-ligand stability constants is often carried out using potentiometric pH titration.

  • Solutions of the ligand, metal salt, and a standard acid (e.g., HCl) are prepared in a suitable solvent mixture (e.g., ethanol-water). The ionic strength is maintained constant using a background electrolyte like KCl.

  • A series of titrations are performed with a standard solution of a strong base (e.g., NaOH).

  • The pH is measured after each addition of the base using a calibrated pH meter.

  • The titration data is then analyzed using computer programs to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes.[1][2]

Visualizing Coordination and Experimental Processes

Coordination of this compound with a Metal Ion

CoordinationProcess cluster_reactants Reactants M Metal Ion (M²⁺) ML2 [M(L)₂] Complex M->ML2 Coordination L1 Ethylideneamino Benzoate (L) L1->ML2 L2 Ethylideneamino Benzoate (L) L2->ML2

Caption: Logical diagram of the coordination of a metal ion with two this compound ligands.

Experimental Workflow for Synthesis and Characterization

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Ethyl 4-aminobenzoate + Acetaldehyde start->reactants reflux_ligand Reflux reactants->reflux_ligand ligand Schiff Base Ligand reflux_ligand->ligand reflux_complex Reflux ligand->reflux_complex metal_salt Metal Salt Solution metal_salt->reflux_complex complex Metal Complex reflux_complex->complex potentiometry Potentiometric Titration (Stability Constants) complex->potentiometry spectroscopy Spectroscopic Analysis (IR, UV-Vis) complex->spectroscopy

Caption: Workflow for the synthesis and characterization of metal complexes of this compound.

References

Safety Operating Guide

Prudent Disposal of Ethylideneamino Benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Ethylideneamino Benzoate" is publicly available. The proper disposal procedures outlined below are based on general safety protocols for related chemical compounds, such as benzoate esters and imine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. The information provided here is for guidance purposes only and should be supplemented with a thorough risk assessment.

The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel or less-documented compounds like this compound, a conservative approach based on the known hazards of its constituent chemical groups is essential.

Hazard Assessment and Safety Information

Given the absence of a specific Safety Data Sheet, a hazard assessment must be conducted based on the chemical's structure, which contains a benzoate ester and an imine group. Benzoate derivatives can vary in toxicity, and some may be skin or eye irritants. Imines can be unstable and may be susceptible to hydrolysis.

General Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

A summary of potential hazards, based on related compounds, is provided in the table below. Note: These are potential hazards and should be confirmed with experimental data or a certified SDS if one becomes available.

Hazard CategoryPotential HazardPrecautionary Measures
Physical Hazards Combustible liquid.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Environmental Hazards Potentially toxic to aquatic life.Avoid release to the environment.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat. Respiratory protection may be needed for large quantities or poor ventilation.Ensure proper selection and use of PPE.

Step-by-Step Disposal Protocol

The following is a generalized procedure for the disposal of small quantities of this compound typically used in a research setting.

  • Neutralization/Deactivation (if necessary and safe): Due to the presence of an imine group, hydrolysis can be a potential method of deactivation. However, this should only be attempted by a qualified chemist after a thorough literature review and risk assessment, as the reaction products may also be hazardous. For general lab waste, this step is often skipped in favor of direct disposal through a certified waste management provider.

  • Collection of Waste:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, filter paper), and rinsates, in a designated and properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

    • The label on the waste container must clearly state "Hazardous Waste" and list all aconstituent chemicals, including "this compound" and any solvents used.

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic waste unless mixed with halogenated solvents.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Arrangement for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.

    • Provide the waste manifest with a complete and accurate description of the waste.

    • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads). Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Logical Workflow for this compound Disposal cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Handle Waste in a Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Labeled, Compatible Container fume_hood->collect segregate Segregate as Non-Halogenated Organic Waste collect->segregate store Store Sealed Container in Designated Waste Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest pickup Arrange for Waste Pickup manifest->pickup end End: Professional Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

By adhering to these general principles and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.

Essential Safety and Operational Guidance for Handling Ethylideneamino Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific safety data sheet (SDS) available for Ethylideneamino benzoate. The following guidance is based on information for structurally similar compounds, including ethyl benzoate and other benzoate esters. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's environmental health and safety (EHS) department for specific protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on personal protective equipment (PPE), safe handling procedures, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

While specific hazard data for this compound is unavailable, related compounds like ethyl benzoate are classified as combustible liquids and may cause eye irritation.[1][2] The presence of the imine functional group could introduce additional, currently uncharacterized, hazards. Therefore, a cautious approach is warranted.

Potential Hazards:

  • Combustibility: May ignite if exposed to heat, sparks, or open flames.[1][2]

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Inhalation: Vapors may cause respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed.

  • Aquatic Toxicity: May be toxic to aquatic life.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE for various laboratory scenarios.

Scenario Required PPE Additional Recommendations
Low-Volume Handling (e.g., small-scale synthesis, analytical preparations) - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coatWork in a well-ventilated area or a chemical fume hood.
High-Volume Handling (e.g., large-scale reactions, bulk transfers) - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton)- Chemical-resistant apron or coveralls over a lab coat- Closed-toe shoesAll operations should be conducted within a certified chemical fume hood.
Spill Cleanup - Chemical splash goggles and a face shield- Heavy-duty, chemical-resistant gloves- Chemical-resistant boots and coveralls- Respiratory protection (e.g., air-purifying respirator with organic vapor cartridges) may be necessary depending on the spill size and ventilation.Refer to the emergency procedures section for detailed spill cleanup instructions.

Safe Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. Eyewash stations and safety showers must be readily accessible.[2]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[1][2] Ground all equipment containing the material to prevent static discharge.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition.[2] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Conduct_Experiment Conduct Experiment Don_PPE->Conduct_Experiment Doff_PPE Doff PPE Conduct_Experiment->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste for Pickup Label_Waste->Store_Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.